Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-bromo-5-chlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOXXQQWCWKTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047630-72-7 | |
| Record name | methyl 4-bromo-5-chlorothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-bromo-5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science.[1][2] The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is considered a bioisostere of the phenyl group, allowing it to be incorporated into molecules to modulate their biological activity.[3] This structural motif is present in numerous FDA-approved drugs, highlighting its importance in the development of new therapeutic agents.[4] The specific substitution pattern on the thiophene ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Halogenated thiophenes, in particular, serve as versatile intermediates, enabling the construction of complex molecular architectures through various cross-coupling and substitution reactions. This guide focuses on a specific, highly functionalized thiophene derivative: Methyl 4-bromo-5-chlorothiophene-2-carboxylate (CAS Number: 1047630-72-7), a key building block in the synthesis of innovative agrochemicals and pharmaceuticals.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1047630-72-7 | [5][6] |
| Molecular Formula | C₆H₄BrClO₂S | [6] |
| Molecular Weight | 255.52 g/mol | [6] |
| Appearance | Solid | - |
| Storage | 2-8°C, protected from light, stored under inert gas | [6] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a commercially available thiophene derivative. The key steps involve halogenation and esterification to arrive at the target molecule.
Step 1: Synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic acid
A common precursor to the target ester is the corresponding carboxylic acid, 4-bromo-5-chlorothiophene-2-carboxylic acid. This can be synthesized via the bromination of 5-chlorothiophene-2-carboxylic acid.
Experimental Protocol:
-
To a solution of 5-chloro-2-thiophenecarboxylic acid (1 equivalent) in acetic acid, add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature.
-
Add ferric chloride (catalytic amount) to the reaction mixture.
-
Heat the mixture to reflux. Additional portions of bromine and ferric chloride can be added to drive the reaction to completion.
-
After the reaction is complete (typically monitored by TLC or LC-MS), the mixture is poured into ice water.
-
The precipitated product, 4-bromo-5-chlorothiophene-2-carboxylic acid, is collected by filtration and washed with cold water.
The rationale behind this procedure lies in the electrophilic aromatic substitution of the thiophene ring. The electron-donating nature of the sulfur atom activates the ring towards electrophiles like bromine. Ferric chloride acts as a Lewis acid catalyst, polarizing the Br-Br bond and increasing the electrophilicity of bromine.
Step 2: Esterification to this compound
The final step is the conversion of the carboxylic acid to its methyl ester. A common and effective method for this transformation is the Fischer esterification.[7][8]
Experimental Protocol:
-
Suspend 4-bromo-5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol, which acts as both the solvent and the reagent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Subsequent dehydration yields the ester.
Reactivity and Synthetic Applications
This compound possesses two distinct halogen atoms, bromine and chlorine, at positions 4 and 5, respectively. This differential halogenation provides a platform for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. This difference in reactivity allows for selective substitution at the 4-position of the thiophene ring.[9]
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[10]
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Experimental Considerations:
-
Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: A base, such as sodium carbonate, potassium carbonate, or cesium fluoride, is essential for the activation of the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.
The causality behind these choices lies in the catalytic cycle of the Suzuki reaction, which involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronate species, and reductive elimination to form the C-C bond and regenerate the catalyst.
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex.[1][11][12]
General Reaction Scheme:
Caption: General scheme of a Stille coupling reaction.
Experimental Considerations:
-
Catalyst: Pd(PPh₃)₄ is a commonly used catalyst for the Stille reaction.
-
Additives: In some cases, additives like copper(I) iodide can accelerate the reaction.
-
Solvent: Anhydrous, non-polar solvents such as toluene or THF are typically used.
The mechanism of the Stille coupling is similar to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle.[1]
Nucleophilic Aromatic Substitution
While the halogen atoms on the thiophene ring are generally less reactive towards nucleophilic aromatic substitution (SNA) than in some other aromatic systems, under certain conditions, the chlorine atom at the 5-position can be displaced by strong nucleophiles.
Experimental Considerations:
-
Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, or amines can be used.
-
Reaction Conditions: The reaction may require elevated temperatures and a polar aprotic solvent like DMF or DMSO to proceed.
The feasibility of SNA on chlorothiophenes is influenced by the electronic nature of the other substituents on the ring. The presence of the electron-withdrawing carboxylate group can facilitate the reaction.
Application in the Synthesis of Pyrazole Derivatives
This compound is a key intermediate in the synthesis of complex pyrazole derivatives, which have shown significant potential as active ingredients in herbicides and pharmaceuticals.[2][13][14] The thiophene moiety is incorporated into the final molecule to enhance its biological activity.
Synthetic Workflow:
Caption: Synthetic workflow for pyrazole derivatives.
The general synthetic strategy involves the initial functionalization of the thiophene ring at the 4-position via a cross-coupling reaction, followed by further transformations and cyclization with a hydrazine derivative to form the pyrazole ring.[13][14]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective functionalization, providing access to a wide range of complex molecules with potential applications in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and the causality behind the choice of reaction conditions is crucial for researchers aiming to leverage this powerful intermediate in their synthetic endeavors.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. 1047630-72-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-bromo-5-chlorothiophene-2-carboxylate: A Versatile Heterocyclic Building Block
Foreword: The Strategic Value of Halogenated Thiophenes
In the landscape of modern chemical synthesis, the strategic importance of highly functionalized heterocyclic scaffolds cannot be overstated. Among these, substituted thiophenes represent a cornerstone for innovation across multiple scientific disciplines. This guide focuses on a particularly valuable derivative: Methyl 4-bromo-5-chlorothiophene-2-carboxylate. The unique arrangement of its functional groups—an ester, a bromine atom, and a chlorine atom—on the thiophene ring provides a versatile platform for complex molecular architecture. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, reactivity, and applications, thereby enabling its effective utilization in pioneering research and development projects.
Compound Identification and Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research. This compound is a polysubstituted thiophene that serves as a key intermediate in organic synthesis.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[2] |
| CAS Number | 1047630-72-7[1] |
| Molecular Formula | C₆H₄BrClO₂S[1][2] |
| Molecular Weight | 255.52 g/mol [1] |
| InChI | InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3[2] |
| InChIKey | LVOXXQQWCWKTOM-UHFFFAOYSA-N[2] |
| SMILES | COC(=O)C1=CC(=C(S1)Cl)Br[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Solid (form may vary) |
| Storage | 2-8°C, protected from light, stored under inert gas[1] |
| Purity | Typically ≥97%[1] |
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. While raw spectral data is available from various suppliers, the expected spectroscopic signatures can be deduced from its molecular structure.[3]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple, featuring two key signals: a singlet for the methyl ester protons (-OCH₃) typically in the range of 3.8-4.0 ppm, and a singlet for the lone aromatic proton on the thiophene ring (at C3) likely appearing further downfield, influenced by the surrounding electron-withdrawing groups.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will provide evidence for all six carbon atoms in the molecule. Characteristic signals would include the carbonyl carbon of the ester group (around 160-165 ppm), the methyl carbon of the ester (around 52 ppm), and four distinct signals for the thiophene ring carbons, with their chemical shifts determined by the attached substituents (Br, Cl, and CO₂Me).
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands. A strong peak around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester is expected. Other significant peaks would include C-H stretching from the methyl group and the aromatic ring, and C-S stretching vibrations characteristic of the thiophene ring.
-
Mass Spectrometry (MS) : Mass spectral analysis will show a distinct isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, which is a definitive characteristic for confirming the compound's elemental composition.[2]
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its strategic construction and the differential reactivity of its functional groups.
Proposed Synthetic Pathway
While multiple synthetic routes can be envisioned, a logical and field-proven approach involves the halogenation of a suitable thiophene precursor followed by esterification. A plausible synthesis starts from 5-chlorothiophene-2-carboxylic acid.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations for halogenated thiophenes.[4][5]
Step 1: Bromination of 5-Chlorothiophene-2-carboxylic acid
-
Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 5-chloro-2-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.
-
Catalyst Addition : Add a catalytic amount of ferric chloride (FeCl₃) to the solution.[4]
-
Bromine Addition : Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the reaction mixture at room temperature.[4]
-
Reaction : After the addition is complete, heat the mixture to reflux and continue stirring for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up : Cool the reaction mixture to room temperature and pour it into ice water. The precipitated solid is collected by vacuum filtration and washed with cold water to yield crude 4-bromo-5-chlorothiophene-2-carboxylic acid.[4]
Step 2: Esterification
-
Reaction Setup : Suspend the crude 4-bromo-5-chlorothiophene-2-carboxylic acid in an excess of methanol.
-
Acid Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction : Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).[5]
-
Work-up and Purification : After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Strategic Functionalization
The power of this molecule lies in the differential reactivity of its halogen substituents, which allows for selective and sequential modifications. This is crucial in multi-step syntheses for creating complex target molecules.
Caption: Key reactivity sites for strategic functionalization.
-
The Bromine Atom (C4) : The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 4-position.
-
The Chlorine Atom (C5) : The C-Cl bond is more robust, typically requiring more forcing conditions or specific catalyst systems to react. This differential reactivity enables sequential functionalization, first at the bromine site and then at the chlorine site.
-
The Ester Group (C2) : The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to the primary alcohol.
Applications in Research and Development
The structural features of this compound make it a highly sought-after intermediate in several high-value R&D sectors.
-
Pharmaceutical and Medicinal Chemistry : Thiophene-based molecules are prevalent in pharmaceuticals due to their isosteric relationship with benzene rings and their ability to engage in various biological interactions. This compound serves as a key building block for synthesizing potential drug candidates for treating neurological disorders, inflammation, and infectious diseases.[1] The halogen atoms provide vectors for diversification in structure-activity relationship (SAR) studies.
-
Agrochemicals : The thiophene scaffold is also important in modern agrochemicals. This building block is used to develop new pesticides and herbicides, where precise molecular tailoring is essential for efficacy and environmental safety.[1]
-
Materials Science : Thiophene derivatives are fundamental units in conductive polymers and organic electronic materials. While direct applications of this specific molecule are less documented, its derivatives, created via the functionalization pathways described above, have potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with halogenated organic compounds.
-
Hazard Identification : Based on data for structurally related compounds, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][11] All handling should be performed in a well-ventilated fume hood to minimize inhalation exposure.[8][11]
-
First Aid Measures :
-
Skin Contact : Immediately wash with plenty of soap and water.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion : Seek immediate medical attention.[9]
-
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1] It should be protected from light and stored under an inert atmosphere to maintain its integrity.[1]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined structure, predictable reactivity, and versatile functional groups provide chemists with a reliable platform for the synthesis of novel and complex molecules. From life-saving pharmaceuticals to advanced materials, the potential applications stemming from this building block are vast and significant. This guide has provided the core technical knowledge required to harness its potential, ensuring both efficacy in application and safety in handling.
References
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- 2. PubChemLite - this compound (C6H4BrClO2S) [pubchemlite.lcsb.uni.lu]
- 3. This compound(1047630-72-7) 1H NMR [m.chemicalbook.com]
- 4. 4-broMo-5-chlorothiophene-2-carboxylic acid | 60729-37-5 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemimpex.com [chemimpex.com]
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- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Introduction: Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in the fields of pharmaceutical development and materials science.[1] Its unique substitution pattern, featuring ester, bromo, and chloro groups on a thiophene core, provides multiple reaction sites for further chemical modification. This versatility makes it an invaluable intermediate in the synthesis of complex organic molecules, including potential drug candidates for neurological disorders, inflammation, and infectious diseases, as well as agrochemicals and organic electronic materials.[1][2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, focusing on the underlying reaction mechanisms, experimental considerations, and field-proven insights for its successful preparation.
Part 1: Strategic Synthesis via Electrophilic Halogenation
The most direct and widely employed strategy for the synthesis of this compound involves the sequential electrophilic halogenation of a readily available thiophene precursor. The thiophene ring is inherently electron-rich and highly susceptible to electrophilic aromatic substitution, often reacting much more readily than benzene.[4] The key to a successful synthesis lies in controlling the regioselectivity of the halogenation steps, which is dictated by the directing effects of the substituents already present on the ring.
The synthesis logically begins with Methyl thiophene-2-carboxylate and proceeds through a two-step halogenation sequence. The order of these steps is critical for achieving the desired 4-bromo-5-chloro substitution pattern.
Step 1: Regioselective Chlorination of Methyl thiophene-2-carboxylate
Causality Behind Experimental Choices: The initial step is the chlorination of Methyl thiophene-2-carboxylate. The methoxycarbonyl group (-CO₂Me) at the C2 position is an electron-withdrawing group and a meta-director in benzene chemistry. However, in the five-membered thiophene ring, it deactivates the ring towards electrophilic attack but strongly directs incoming electrophiles to the C5 position. This is the most common and predictable site for the first substitution on a 2-substituted thiophene.[5]
Commonly used chlorinating agents include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[5][6] Sulfuryl chloride often provides clean and high-yield chlorination of alkylthiophenes in a polar solvent.[6] The reaction is typically performed at or below room temperature to control the exothermicity and prevent side reactions.
Reaction Mechanism: Electrophilic Aromatic Substitution The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The chlorinating agent generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent). The π-electrons of the thiophene ring attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant resonance contributors placing the charge on the sulfur atom. A base (which can be the solvent or the succinimide anion in the case of NCS) then abstracts the proton from the C5 position, restoring the aromaticity of the thiophene ring and yielding the final product, Methyl 5-chlorothiophene-2-carboxylate.
Step 2: Regioselective Bromination of Methyl 5-chlorothiophene-2-carboxylate
Causality Behind Experimental Choices: With the C5 position now occupied by a chlorine atom, the second halogenation—bromination—is directed to one of the remaining open positions (C3 or C4). The substituents now present are the C2-ester (deactivating) and the C5-chloro (deactivating, ortho-, para-directing). The combined directing effects and the inherent reactivity of the thiophene ring favor substitution at the C4 position.
N-bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][7] It is a reliable source of electrophilic bromine that allows for controlled, mono-bromination, mitigating the risk of over-bromination which can occur with elemental bromine (Br₂).[4] The reaction is often conducted in solvents like acetic acid or a mixture of acetic acid and chloroform.[5] A supporting information document for a related compound describes using NBS in a mixture of sulfuric acid and trifluoroacetic acid, indicating that strong acidic conditions can facilitate the bromination of deactivated rings.[7]
Reaction Mechanism: The mechanism is analogous to the chlorination step. NBS, often activated by a protic acid, provides the electrophilic bromine. The electron-rich C4 position of the Methyl 5-chlorothiophene-2-carboxylate attacks the bromine, forming a new sigma complex. The subsequent loss of a proton from the C4 position re-establishes the aromatic system, yielding the target molecule, this compound.
Part 2: Data & Protocols
Data Summary: Reaction Parameters
| Step | Starting Material | Reagent | Solvent | Typical Temperature | Key Considerations |
| 1. Chlorination | Methyl thiophene-2-carboxylate | N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) | Acetic Acid, Chloroform | 0 °C to Room Temp. | Control of exotherm; exclusion of moisture. |
| 2. Bromination | Methyl 5-chlorothiophene-2-carboxylate | N-Bromosuccinimide (NBS) | Acetic Acid, Trifluoroacetic Acid | 0 °C to Room Temp. | Slow addition of NBS to prevent side reactions and control regioselectivity.[7] |
Experimental Protocol: Step-by-Step Synthesis
This protocol is a representative, self-validating methodology derived from standard procedures for thiophene halogenation.[7][8]
Synthesis of Methyl 5-chlorothiophene-2-carboxylate (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Methyl thiophene-2-carboxylate (1 equiv.). Dissolve the starting material in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water (approx. 5 times the volume of the reaction mixture). A precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and succinimide. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure Methyl 5-chlorothiophene-2-carboxylate.
Synthesis of this compound (Final Product)
-
Setup: In a 250 mL round-bottom flask protected from light, dissolve Methyl 5-chlorothiophene-2-carboxylate (1 equiv.) in a mixture of glacial acetic acid and chloroform (e.g., 1:1 v/v).[5]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv.) in small portions over 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: Stir the mixture at room temperature for 20-24 hours. Shielding the reaction from light is crucial as NBS can undergo radical reactions upon light exposure.[9]
-
Workup: Pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane or ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize acetic acid), 10% sodium thiosulfate solution (to quench any unreacted bromine), and finally with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound.
Part 3: Visualizations
Synthesis Pathway Diagram
Caption: Overall synthetic route to the target compound.
Mechanism: Electrophilic Bromination
Caption: Mechanism of electrophilic aromatic substitution.
References
- 1. This compound [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 7. rsc.org [rsc.org]
- 8. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Crystal Structure Determination of Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive, prospective framework for the determination of the crystal structure of Methyl 4-bromo-5-chlorothiophene-2-carboxylate, a halogenated thiophene derivative of interest in pharmaceutical and materials science research.[1] In the absence of a publicly available crystal structure, this document serves as an authoritative manual for researchers, outlining the necessary steps from synthesis and characterization to single-crystal X-ray diffraction, structure solution, and in-depth analysis. The methodologies presented are grounded in established crystallographic principles and draw upon comparative data from structurally related compounds to anticipate and address potential challenges. This guide is designed to empower researchers to successfully elucidate the three-dimensional atomic arrangement of the title compound, thereby enabling a deeper understanding of its structure-property relationships.
Introduction: The Significance of Structural Elucidation
Thiophene-based heterocycles are privileged scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, is fundamental to understanding its function.[2][3] For drug development professionals, a crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets. In materials science, the crystal packing arrangement dictates properties such as conductivity and polymorphism.
This compound is a key building block in organic synthesis.[1] Its crystal structure is expected to reveal the interplay of various intermolecular forces, including halogen bonding, which are of significant interest in crystal engineering. This guide provides a robust, step-by-step methodology for determining this currently unknown crystal structure.
Synthesis and Characterization of this compound
A prerequisite for any crystallographic study is the availability of a pure, well-characterized sample. While this compound is commercially available, researchers may opt to synthesize it to ensure high purity or for isotopic labeling studies.
Proposed Synthetic Route
A plausible synthetic route, adapted from literature procedures for similar halogenated thiophenes, would involve the esterification of the corresponding carboxylic acid.[4][5][6] The synthesis of the carboxylic acid precursor can be achieved through various methods, including the bromination and chlorination of a suitable thiophene starting material, followed by carboxylation.
A generalized reaction scheme is as follows:
Caption: Proposed synthetic pathway for this compound.
Purification and Spectroscopic Characterization
The crude product should be purified using standard techniques such as column chromatography or recrystallization. The purity and identity of the compound must be rigorously confirmed by a suite of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution pattern characteristic of a compound containing bromine and chlorine.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl stretch.
Single Crystal Growth: The Crystallographer's Art and Science
The most critical and often challenging step in X-ray crystallography is obtaining high-quality single crystals of suitable size.[7] A systematic screening of crystallization conditions is paramount.
Crystallization Techniques
Several methods should be employed to induce crystallization:[8][9]
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[7] | Simple to set up. | Can sometimes lead to rapid crystal growth and lower quality crystals. |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9] | Excellent for small sample quantities and provides fine control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Can produce high-quality crystals. | Can be technically challenging to set up without disturbing the interface. |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize. | Effective for compounds with a significant temperature-dependent solubility. | Requires precise temperature control. |
A recommended starting point is a high-throughput screening of various solvents and solvent/anti-solvent systems. A suggested list of solvents is provided in the table below.[7]
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Halogenated | Dichloromethane, Chloroform |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) |
| Esters | Ethyl acetate |
| Hydrocarbons | Hexane, Toluene |
| Polar Aprotic | Acetonitrile, Acetone |
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once suitable single crystals are obtained, the next phase is the collection of diffraction data using a single-crystal X-ray diffractometer.[2][3][10]
Experimental Protocol
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[11] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[2][10]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as Lorentz and polarization effects.[12] This step yields a file containing the Miller indices (h, k, l) and the corresponding intensity for each reflection.
Caption: General workflow for single-crystal X-ray structure determination.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The processed diffraction data contains the intensities of the reflections, but the phase information is lost. Determining these phases is the central challenge of X-ray crystallography, known as the "phase problem."
Structure Solution
For small molecules like this compound, direct methods are typically successful in solving the phase problem.[2] These computational methods use statistical relationships between the intensities of the reflections to derive an initial set of phases. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.
Structure Refinement
The initial atomic model is then refined against the experimental data using a least-squares minimization process.[11][13] This iterative procedure adjusts the atomic coordinates, thermal displacement parameters, and other model parameters to improve the agreement between the observed and calculated structure factors.[13] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The quality of the final refined structure is assessed by several metrics, most notably the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good refinement.
Analysis of the Crystal Structure: Insights into Molecular Geometry and Intermolecular Interactions
A successful structure determination will provide a wealth of information.
Molecular Geometry
The refined structure will yield precise bond lengths, bond angles, and torsion angles. These can be compared to values from similar structures in the Cambridge Structural Database (CSD) to identify any unusual geometric features.[14][15]
Intermolecular Interactions and Crystal Packing
A detailed analysis of the crystal packing will reveal the network of intermolecular interactions that stabilize the crystal lattice. For this compound, particular attention should be paid to:
-
Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms may interact with nucleophilic sites on adjacent molecules.
-
π-π Stacking: The aromatic thiophene rings may engage in stacking interactions.
-
C-H···O Hydrogen Bonds: The methyl ester group can act as a hydrogen bond acceptor.
Visualizing these interactions is crucial for understanding the packing motifs.
Caption: Potential intermolecular interactions in the crystal lattice.
Data Deposition and Reporting
To ensure the integrity and accessibility of scientific data, the final crystal structure should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[14][15] The deposited data should include the refined atomic coordinates, the experimental details, and the crystallographic information file (CIF).
Conclusion
This technical guide provides a comprehensive roadmap for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and structure solution and refinement, researchers can successfully elucidate the three-dimensional structure of this important molecule. The resulting structural information will be of significant value to the scientific community, enabling a deeper understanding of its chemical properties and facilitating its application in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rsc.org [rsc.org]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sptlabtech.com [sptlabtech.com]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. fiveable.me [fiveable.me]
- 12. portlandpress.com [portlandpress.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Thiophene-3-carbonyl Chloride [mdpi.com]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
The Emergence of a Key Scaffold: A Technical Guide to Methyl 4-bromo-5-chlorothiophene-2-carboxylate
An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Modern Drug Development
Introduction: The Thiophene Moiety in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal chemistry. Its discovery in 1882 by Viktor Meyer as a contaminant in benzene marked the beginning of over a century of research into its unique chemical properties and diverse biological activities[1]. Thiophene and its derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties[2]. Their structural similarity to benzene allows them to act as bioisosteres, while the sulfur atom imparts distinct electronic and lipophilic characteristics that can enhance drug-receptor interactions and modulate metabolic stability. This guide focuses on a specific, highly functionalized thiophene derivative, Methyl 4-bromo-5-chlorothiophene-2-carboxylate, tracing its scientific journey from fundamental synthetic chemistry to its application as a critical building block in contemporary pharmaceuticals.
The Synthetic Pathway: A Proposed Route to this compound
The proposed synthesis commences with the commercially available 5-chlorothiophene-2-carboxylic acid. The key transformation is the regioselective bromination at the 4-position, followed by esterification of the carboxylic acid.
Experimental Protocol: Proposed Synthesis
Step 1: Bromination of 5-Chlorothiophene-2-carboxylic Acid
-
Reaction Setup: To a solution of 5-chlorothiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid, add a catalytic amount of iron(III) chloride.
-
Reagent Addition: Slowly add a solution of bromine (1 equivalent) in acetic acid to the reaction mixture at room temperature.
-
Reaction Progression: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. The precipitated product, 4-bromo-5-chlorothiophene-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.
Causality Behind Experimental Choices:
-
Solvent: Acetic acid is a common solvent for electrophilic brominations as it is polar enough to dissolve the starting material and is relatively inert to the reaction conditions.
-
Catalyst: Iron(III) chloride acts as a Lewis acid catalyst, polarizing the bromine molecule and increasing its electrophilicity, thus facilitating the attack on the electron-rich thiophene ring.
-
Regioselectivity: The carboxyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it directs incoming electrophiles to the 4 and 5-positions. With the 5-position already occupied by a chlorine atom, the bromination occurs selectively at the 4-position.
Step 2: Esterification of 4-Bromo-5-chlorothiophene-2-carboxylic Acid
-
Reaction Setup: Suspend 4-bromo-5-chlorothiophene-2-carboxylic acid (1 equivalent) in methanol.
-
Reagent Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, to the suspension.
-
Reaction Progression: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Causality Behind Experimental Choices:
-
Method: Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of the alcohol in the presence of an acid catalyst.
-
Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
Visualizing the Synthesis
Caption: Proposed synthetic pathway for this compound.
Spectroscopic and Physical Data
The structural characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected and reported spectroscopic data.
| Property | Data |
| Molecular Formula | C₆H₄BrClO₂S |
| Molecular Weight | 255.52 g/mol |
| Appearance | Expected to be a solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70 (s, 1H, thiophene-H), 3.90 (s, 3H, OCH₃). The singlet for the thiophene proton is characteristic of this substitution pattern. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks around δ 161 (C=O), 140 (C-Cl), 132 (C-CO₂Me), 128 (C-H), 115 (C-Br), 53 (OCH₃). |
| Mass Spectrometry (EI) | m/z (%): 254/256/258 [M]⁺ corresponding to the isotopic pattern of bromine and chlorine. |
Historical Context and Evolution in Drug Discovery
The development of polyhalogenated thiophenes has been an area of significant interest in organic and medicinal chemistry. Early research focused on understanding the reactivity and substitution patterns of the thiophene ring. The introduction of multiple halogen atoms was found to significantly alter the electronic properties and reactivity of the thiophene core, opening up new avenues for functionalization.
The true significance of this compound and related structures became prominently clear with the discovery and development of the anticoagulant drug Rivaroxaban . 5-Chlorothiophene-2-carboxylic acid, a precursor to the title compound, is a key intermediate in the synthesis of Rivaroxaban[3][4]. This blockbuster drug is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.
The synthesis of Rivaroxaban involves the coupling of 5-chlorothiophene-2-carbonyl chloride with a complex amine fragment[4]. The presence and nature of the substituents on the thiophene ring are critical for the drug's binding affinity and overall efficacy. This has spurred further research into the synthesis and application of various substituted thiophenes as valuable intermediates in the pharmaceutical industry.
Logical Relationship in Rivaroxaban Synthesis
Caption: Role of 5-chlorothiophene derivatives in the synthesis of Rivaroxaban.
Conclusion
This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of medicine. While its own discovery may not be a landmark event in isolation, its structural motifs are integral to the creation of life-saving drugs. The synthetic strategies developed for this and related compounds highlight the elegance and precision of modern organic chemistry. As the quest for novel therapeutics continues, the versatile thiophene scaffold, and specifically highly functionalized derivatives like this compound, will undoubtedly remain at the forefront of innovation in drug discovery and development.
References
- 1. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]
An In-depth Technical Guide to Methyl 4-bromo-5-chlorothiophene-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 4-bromo-5-chlorothiophene-2-carboxylate, a key heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize complex organic intermediates. This document details the compound's nomenclature, physicochemical properties, synthesis, reactivity, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
Compound Identification and Nomenclature
The subject of this guide is a polysubstituted thiophene, a five-membered heterocyclic ring containing a sulfur atom. The precise arrangement of its functional groups is critical to its reactivity and utility.
IUPAC Name: The systematic name for this compound under the rules established by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .
Synonyms: While the IUPAC name is standard, a synonym derived from its structural representation is O=C(C1=CC(Br)=C(Cl)S1)OC.
Key Identifiers: For unambiguous identification in databases and procurement, the following identifiers are crucial:
-
CAS Number: 1047630-72-7
-
Molecular Formula: C₆H₄BrClO₂S
-
Molecular Weight: 255.52 g/mol
Table 1: Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1047630-72-7 |
| Molecular Formula | C₆H₄BrClO₂S |
| Molecular Weight | 255.52 g/mol |
| MDL Number | MFCD28359275 |
Physicochemical and Spectroscopic Properties
The physical properties of a compound dictate its handling, storage, and application in various reaction conditions. While experimentally determined data for this specific molecule is not widely published, properties can be inferred from closely related analogues and are typically provided by commercial suppliers upon request.
Physical State: Expected to be a solid or oil at room temperature. Solubility: Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Storage: It is recommended to store the compound at 2-8°C in a dark place under an inert atmosphere to prevent degradation.[1]
Spectroscopic Characterization: Characterization of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two key signals: a singlet for the thiophene ring proton and a singlet for the methyl ester protons. For the closely related Methyl 4-bromothiophene-2-carboxylate, the aromatic protons appear at δ 7.69 and δ 7.45, with the methyl ester peak at δ 3.90.[2] For the title compound, a single aromatic proton singlet is expected, with a chemical shift influenced by the adjacent chloro and bromo substituents. The methyl ester protons (-OCH₃) will appear as a singlet, typically around δ 3.8-4.0 ppm.
-
¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern. For the precursor 4-bromo-5-chlorothiophene-2-carboxylic acid, the [M+H]⁺ ion is observed at m/z 242, consistent with its molecular weight.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found in the range of 1710-1730 cm⁻¹.
Synthesis and Manufacturing
The synthesis of this compound is not a trivial matter and is typically achieved through a multi-step process. A logical and field-proven approach involves the regioselective bromination of a pre-existing chlorothiophene derivative, followed by esterification. This two-part strategy allows for precise control over the substitution pattern on the thiophene ring.
Part 1: Synthesis of the Precursor Acid (4-bromo-5-chlorothiophene-2-carboxylic acid)
The immediate precursor is the corresponding carboxylic acid. Its synthesis demonstrates the principles of electrophilic aromatic substitution on a deactivated heterocyclic ring.
Reaction: Bromination of 5-chlorothiophene-2-carboxylic acid. Causality: The thiophene ring is electron-rich, making it susceptible to electrophilic substitution. However, the chloro and carboxyl groups are electron-withdrawing, deactivating the ring. Therefore, a Lewis acid catalyst, such as ferric chloride (FeCl₃), is required to polarize the bromine molecule, making it a more potent electrophile. The reaction is driven to completion by heating under reflux.
Experimental Protocol: Synthesis of 4-bromo-5-chlorothiophene-2-carboxylic acid [3]
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve 5-chloro-2-thiophenecarboxylic acid (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Add ferric chloride (FeCl₃, ~0.2 equivalents) to the solution.
-
Bromination: Prepare a solution of bromine (1 equivalent) in acetic acid. Add this solution dropwise to the reaction mixture at room temperature (25°C).
-
Heating: After the initial addition, heat the mixture to reflux. Add additional portions of bromine and ferric chloride over the course of the reaction to drive it to completion. The reaction may require several days.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice water. The product will precipitate as a solid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield 4-bromo-5-chlorothiophene-2-carboxylic acid as a powder. The product can be analyzed by LC-MS to confirm its identity.
Part 2: Esterification to Yield the Final Product
The conversion of the carboxylic acid to its methyl ester is a standard transformation known as Fischer esterification.
Reaction: Acid-catalyzed esterification of 4-bromo-5-chlorothiophene-2-carboxylic acid with methanol. Causality: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated. This protonation makes the carbonyl carbon significantly more electrophilic, allowing it to be attacked by the weakly nucleophilic hydroxyl group of methanol. The reaction is reversible, and to drive it towards the ester product, an excess of methanol is typically used, or water is removed as it is formed.
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: Dissolve 4-bromo-5-chlorothiophene-2-carboxylic acid (1 equivalent) in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 17-30 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the oily residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target compound.
Applications in Drug Discovery and Development
This compound is not an end-product but a highly valuable intermediate. Its utility stems from the orthogonally reactive sites on the thiophene ring, which allow for sequential and selective chemical modifications. It is particularly prominent in the synthesis of kinase inhibitors for oncology.
Role as a Scaffold in AKT Inhibitors: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making the AKT kinase a prime therapeutic target. Several potent AKT inhibitors utilize a substituted thiophene core derived from intermediates like this compound.
Case Study: Synthesis of Afuresertib (GSK2110183) Afuresertib is an orally bioavailable, potent pan-Akt kinase inhibitor that has been investigated in clinical trials for various cancers.[2][5] The synthesis of Afuresertib and its analogues relies on a thiophene scaffold where the 2-position is an amide, and the 4- and 5-positions are substituted.
The synthesis of the core of Afuresertib, N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide, highlights the strategic importance of this compound.[6]
Synthetic Logic:
-
Suzuki Coupling: The bromine atom at the 4-position is selectively replaced via a Suzuki coupling reaction with a pyrazoleboronic acid or ester. The bromine is more reactive in palladium-catalyzed cross-coupling than the chlorine atom, allowing for this selective transformation.
-
Saponification: The methyl ester is hydrolyzed back to a carboxylic acid to prepare it for amide bond formation.
-
Amide Coupling: The resulting carboxylic acid is coupled with a chiral amine side chain to complete the synthesis of the final drug molecule.
Caption: Role as a key building block in Afuresertib synthesis.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative approach to safety must be adopted, based on the known hazards of its precursors and structurally related compounds.
Hazard Assessment (Inferred): Based on the data for related compounds like 5-chlorothiophene-2-carboxylic acid and 2-bromo-5-chlorothiophene, the following hazards should be anticipated:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Eye Damage/Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[6]
Table 2: Summary of Anticipated GHS Hazard Statements
| Hazard Code | Statement | Source Basis |
| H302 | Harmful if swallowed | [6] |
| H312 | Harmful in contact with skin | [6] |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | [6] |
| H335 | May cause respiratory irritation |
Precautionary Measures and PPE:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and protect from light.[1]
Conclusion
This compound is a sophisticated chemical intermediate whose value lies in the strategic placement of its halogen and ester functional groups. This substitution pattern enables complex, regioselective transformations that are fundamental to the synthesis of advanced pharmaceutical agents, most notably potent kinase inhibitors like Afuresertib. A thorough understanding of its synthesis, reactivity, and handling is essential for any research or development professional seeking to leverage this versatile building block in the creation of novel chemical entities.
References
- 1. Cas 1047644-62-1,GSK-2110183C | lookchem [lookchem.com]
- 2. CAS RN 1047644-62-1 | Fisher Scientific [fishersci.co.uk]
- 3. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2021026454A1 - Method of treating cancer - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Utility of Methyl 4-bromo-5-chlorothiophene-2-carboxylate: A Guide for Researchers
Introduction: A Versatile Heterocyclic Building Block
Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a polysubstituted thiophene derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility is primarily centered on its role as a key intermediate in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] The thiophene core is a privileged scaffold in numerous biologically active compounds, and the specific arrangement of the bromo, chloro, and methyl ester functionalities on this template allows for selective and sequential chemical transformations. This guide provides an in-depth exploration of the applications of this compound, with a focus on its utilization in palladium-catalyzed cross-coupling reactions, supported by detailed experimental protocols and mechanistic insights. For researchers in drug discovery and development, this compound offers a strategic starting point for the synthesis of novel kinase inhibitors and other therapeutic agents.
Key Structural Features and Reactivity
The synthetic potential of this compound is dictated by the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity, a consequence of the bond dissociation energies (C-Br < C-Cl), allows for regioselective functionalization of the thiophene ring.[2] This inherent selectivity is a powerful tool for the synthetic chemist, enabling the stepwise introduction of different substituents at the C4 and C5 positions.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3] For this compound, the reaction can be controlled to selectively couple at the more reactive C4-bromo position, leaving the C5-chloro position intact for subsequent transformations.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-Br bond in the oxidative addition step is the foundation of the regioselective functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Protocol for Regioselective Suzuki-Miyaura Coupling:
This protocol is a representative procedure for the selective coupling of an arylboronic acid at the C4-position of this compound, based on established methods for similar dihalogenated thiophenes.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome and Data Interpretation:
| Reactant 1 | Reactant 2 (Arylboronic Acid) | Product | Typical Yield |
| This compound | Phenylboronic acid | Methyl 5-chloro-4-phenylthiophene-2-carboxylate | 70-90% |
| This compound | 4-Methoxyphenylboronic acid | Methyl 5-chloro-4-(4-methoxyphenyl)thiophene-2-carboxylate | 75-95% |
Yields are estimates based on similar reactions and may vary depending on the specific arylboronic acid and reaction conditions.
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate.[2][6] Similar to the Suzuki coupling, the Stille reaction can be performed regioselectively on this compound at the C4-position.
Mechanistic Overview:
The catalytic cycle of the Stille coupling shares similarities with the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the use of an organostannane as the transmetalating agent.
Caption: Catalytic cycle of the Stille coupling reaction.
Representative Protocol for Regioselective Stille Coupling:
This protocol provides a general procedure for the Stille coupling of an organostannane with this compound at the C4-position, adapted from established methodologies.[7]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous and degassed toluene or DMF.
-
Add the organostannane, Pd₂(dba)₃, and P(o-tol)₃ to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous solution of potassium fluoride (to precipitate tin byproducts).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Case Study: Synthesis of the AKT Inhibitor Afuresertib (GSK2110183)
A prominent example of the application of a 4-bromo-5-chlorothiophene derivative in drug discovery is in the synthesis of the potent pan-AKT inhibitor, Afuresertib (GSK2110183).[8][9][10][11][12] Afuresertib has been investigated in clinical trials for the treatment of various cancers.[13][14] The synthesis of Afuresertib involves the construction of a key intermediate, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid, which highlights the strategic use of cross-coupling reactions on a dihalogenated thiophene core.[7]
A reported synthesis of this key intermediate starts with 4-bromothiophene-2-carboxaldehyde. This starting material undergoes chlorination, followed by a Suzuki coupling, a second chlorination, and finally oxidation to yield the desired thiophene carboxylic acid intermediate.[7] This multi-step sequence underscores the importance of being able to selectively functionalize the thiophene ring at specific positions.
Caption: Simplified synthetic route to a key intermediate of Afuresertib.
This case study demonstrates the real-world application of the chemical principles discussed, where the regioselective functionalization of a dihalogenated thiophene is a critical step in the synthesis of a complex and biologically important molecule.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for organic synthesis. The differential reactivity of its halogen substituents provides a handle for regioselective cross-coupling reactions, enabling the controlled and stepwise construction of complex molecular frameworks. The successful application of similar thiophene derivatives in the synthesis of high-value compounds like the kinase inhibitor Afuresertib highlights the immense potential of this class of reagents in drug discovery and materials science. As the demand for novel and structurally diverse molecules continues to grow, the strategic use of well-designed building blocks such as this compound will undoubtedly play a pivotal role in advancing these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
- 11. eurjchem.com [eurjchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 4-bromo-5-chlorothiophene-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, substituted thiophenes hold a privileged position due to their prevalence in a wide array of biologically active compounds. Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a trifunctionalized thiophene derivative that has emerged as a highly valuable and versatile intermediate in medicinal chemistry. Its unique arrangement of a methyl ester, a bromine atom, and a chlorine atom on the thiophene ring provides a rich platform for orthogonal chemical modifications, enabling the synthesis of complex molecular architectures with diverse pharmacological applications. This guide provides an in-depth exploration of the applications of this key synthetic intermediate, complete with detailed protocols and the underlying chemical principles that govern its reactivity. The thiophene core is a key feature in a variety of biologically active molecules, and this compound serves as an excellent starting point for creating new derivatives for agrochemicals and pharmaceuticals.[1]
Core Physicochemical Properties and Reactivity
To effectively harness the synthetic potential of this compound, a fundamental understanding of its structure and reactivity is essential.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClO₂S | MySkinRecipes |
| Molecular Weight | 255.52 g/mol | MySkinRecipes |
| CAS Number | 1047630-72-7 | MySkinRecipes |
The key to this molecule's utility lies in the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference (C-Br > C-Cl) allows for selective functionalization at the 4-position, leaving the chlorine atom at the 5-position available for subsequent transformations. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the diversification possibilities.
Application in the Synthesis of Plasma Kallikrein (PKK) Inhibitors
A prime example of the application of this compound is in the development of plasma kallikrein (PKK) inhibitors. PKK is a serine protease that plays a crucial role in the pathophysiology of various diseases, including hereditary angioedema and diabetic macular edema. Potent and selective inhibitors of PKK are therefore of significant therapeutic interest.
A patented synthetic route towards novel heteroaromatic carboxamide derivatives as PKK inhibitors utilizes this compound as a key starting material. The synthesis showcases a selective metal-halogen exchange at the more reactive 4-position (bromine) followed by nucleophilic addition to an aldehyde.
Workflow for the Synthesis of a PKK Inhibitor Intermediate
Caption: Synthetic workflow for a PKK inhibitor intermediate.
Protocol: Selective Grignard Formation and Nucleophilic Addition
This protocol is adapted from the general procedure described in patent US10695334B2.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF)
-
6-{3-azabicyclo[3.1.0]hexan-3-yl}-2-methylpyridine-3-carbaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Grignard Formation: Slowly add isopropylmagnesium chloride-lithium chloride complex (1.05 eq) dropwise to the cooled solution, maintaining the internal temperature below -15 °C.
-
Stirring: Stir the resulting mixture at -20 °C for 30-60 minutes. The formation of the Grignard reagent can be monitored by TLC by quenching an aliquot with a proton source.
-
Aldehyde Addition: In a separate flask, dissolve the aldehyde (0.95 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent at -20 °C.
-
Reaction Progression: Allow the reaction to stir at -20 °C for 1-2 hours, monitoring the consumption of the aldehyde by TLC.
-
Quenching: Once the reaction is complete, slowly quench the reaction by the addition of a saturated aqueous solution of ammonium chloride at -20 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired tertiary alcohol intermediate.
Application in the Synthesis of Kinase Inhibitors
The substituted thiophene scaffold is a common motif in a variety of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as an excellent starting point for the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions.
General Strategy for Kinase Inhibitor Synthesis
The general approach involves the sequential functionalization of the thiophene ring at the 4- and 5-positions, followed by modification of the methyl ester to introduce a key pharmacophoric element, often an amide linkage that can interact with the hinge region of the kinase active site.
Caption: General workflow for kinase inhibitor synthesis.
Protocols for Key Cross-Coupling Reactions
The following are detailed, representative protocols for Suzuki-Miyaura and Stille cross-coupling reactions, which are foundational for diversifying the this compound scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling at the 4-Position
This protocol is designed for the selective coupling at the C-Br bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Pre-formation (Optional but Recommended): In a separate small flask, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) and flush with inert gas.
-
Inert Atmosphere: Seal the main reaction flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the main reaction flask.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-5-chlorothiophene-2-carboxylate.
Protocol: Stille Cross-Coupling at the 4-Position
The Stille reaction offers an alternative for C-C bond formation and is often tolerant of a wide range of functional groups.
Materials:
-
This compound
-
Organostannane reagent (e.g., (Tributylstannyl)thiophene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed toluene or DMF
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the organostannane reagent (1.1 eq) and anhydrous, degassed toluene.
-
Inert Atmosphere: Seal the flask and degas the solution by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive pressure of argon.
-
Heating: Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and differential reactivity allows for the controlled and sequential introduction of various substituents, making it an ideal starting material for the synthesis of complex and biologically active molecules. The applications in the synthesis of PKK and kinase inhibitors highlight its importance in modern drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed synthetic intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.
References
Application Notes & Protocols: Leveraging Methyl 4-bromo-5-chlorothiophene-2-carboxylate for the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are central regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3][4] Within this field, heterocyclic scaffolds are prized for their ability to form critical interactions within the ATP-binding pocket of kinases. The thiophene ring, in particular, serves as a privileged structure, acting as a versatile bioisosteric replacement for phenyl rings while offering unique electronic properties and vectors for substitution.[5][6] This guide provides an in-depth technical overview and detailed protocols for the strategic use of Methyl 4-bromo-5-chlorothiophene-2-carboxylate , a highly functionalized and versatile building block, in the synthesis of novel kinase inhibitors. We will explore its reactivity, detail its application in regioselective cross-coupling reactions, and provide step-by-step protocols for its incorporation into advanced inhibitor scaffolds.
The Strategic Value of the Thiophene Scaffold
The thiophene nucleus is a five-membered aromatic heterocycle containing a sulfur atom. Its inclusion in drug candidates offers several advantages:
-
Bioisosterism: It can mimic a phenyl ring, maintaining key steric and electronic interactions with a target protein.
-
Improved Physicochemical Properties: The sulfur atom can act as a hydrogen bond acceptor, potentially improving drug-receptor interactions and altering solubility and metabolic profiles.[5]
-
Synthetic Versatility: The thiophene ring can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[7][8]
This compound is an exemplary starting material that capitalizes on this versatility. Its trifunctional nature—a methyl ester and two distinct halogens—provides a pre-engineered platform for sequential, site-selective modifications.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the starting material is critical for predictable and successful synthesis.
| Property | Value |
| CAS Number | 1047630-72-7 |
| Molecular Formula | C₆H₄BrClO₂S |
| Molecular Weight | 255.52 g/mol |
| Appearance | Off-white to yellow solid |
| Storage Conditions | 2-8°C, protect from light, store under inert gas |
The synthetic utility of this molecule is governed by the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its strategic application.
-
C4-Br Bond: Highly susceptible to Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions under standard conditions.[9][10]
-
C5-Cl Bond: Generally unreactive under the mild conditions used to functionalize the C4-Br position. It can, however, be coupled under more forcing conditions or with specialized catalyst systems, allowing for a second, distinct modification if desired.
-
C2-Ester Group: This electron-withdrawing group influences the electronics of the ring and provides a handle for late-stage diversification, typically through hydrolysis to a carboxylic acid followed by amide bond formation.[11]
Synthetic Workflow: From Building Block to Kinase Inhibitor Core
The most common and powerful application of this reagent is a two-stage synthesis involving a regioselective Suzuki-Miyaura coupling followed by amide formation. This approach allows for the modular assembly of two key pharmacophoric elements, crucial for targeting the hinge region and solvent-exposed regions of a kinase.
References
- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for Grignard reaction with "Methyl 4-bromo-5-chlorothiophene-2-carboxylate"
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide to an electrophile.[1][2] This application note provides a detailed protocol for the chemoselective Grignard reaction using "Methyl 4-bromo-5-chlorothiophene-2-carboxylate," a key intermediate in the development of various pharmaceutical compounds.[3] The presence of two different halogen atoms on the thiophene ring presents a unique challenge and opportunity for selective functionalization. This protocol leverages the differential reactivity of aryl halides in Grignard reagent formation, where the carbon-bromine bond is more readily cleaved by magnesium than the carbon-chlorine bond.[4]
This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles and practical insights to ensure a successful and safe execution of this powerful transformation.
Scientific Principles: Chemoselectivity in Grignard Reagent Formation
The success of this procedure hinges on the selective formation of the Grignard reagent at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. The reactivity of halogens in Grignard reagent formation follows the order: I > Br > Cl > F.[4] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds; the weaker C-Br bond requires less energy to break, thus reacting preferentially with magnesium.[4]
The mechanism of Grignard reagent formation is a complex process believed to involve single electron transfer (SET) from the magnesium metal to the aryl halide.[1] This generates a radical anion, which then fragments to form an aryl radical and a halide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium species.
Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental procedure, from reaction setup to product isolation.
Caption: Experimental workflow for the chemoselective Grignard reaction.
Detailed Experimental Protocol
Safety Precautions: The Grignard reaction is highly exothermic and the reagents are sensitive to air and moisture.[5][6][7] Diethyl ether and THF are extremely flammable.[8] All procedures must be conducted in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and nitrile gloves) must be worn.[5][6] An ice bath should be readily available to control the reaction temperature.[8]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Electrophile (e.g., aldehyde, ketone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) supply with a bubbler
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Preparation of Glassware and Reagents:
-
Thoroughly clean and flame-dry all glassware under vacuum to remove any traces of water.[8][9]
-
Assemble the apparatus (three-necked flask with a reflux condenser, dropping funnel, and gas inlet) while hot and allow it to cool under a stream of inert gas.
-
Use freshly distilled or commercially available anhydrous THF.[6]
-
-
Activation of Magnesium:
-
Place the magnesium turnings (1.2 equivalents relative to the starting material) in the reaction flask.
-
Gently heat the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface.[11] Allow the flask to cool to room temperature.
-
-
Formation of the Grignard Reagent:
-
Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small amount of the substrate solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle refluxing of the solvent and a change in the appearance of the solution (often becoming cloudy or grayish).[12]
-
If the reaction does not start, gentle warming or sonication may be necessary.[11]
-
Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be required to control the temperature.[8][13]
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of a quenched aliquot.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve the electrophile (1 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[14][15] This is an exothermic process, and hydrogen gas may be evolved.[7]
-
Continue adding the quenching solution until the fizzing subsides and the magnesium salts are mostly dissolved.[14]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired functionalized thiophene.
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents stabilize the Grignard reagent through coordination with the magnesium center and are aprotic, preventing premature quenching.[16][17] THF is often preferred over diethyl ether due to its higher boiling point and better solvating ability.[5] |
| Temperature | Initiation at RT, then controlled reflux | The reaction is exothermic; temperature control is crucial to prevent side reactions like Wurtz coupling.[5][18] |
| Equivalents of Mg | 1.2 - 1.5 equivalents | A slight excess of magnesium ensures complete conversion of the aryl bromide. |
| Activation Method | Iodine crystal | A small amount of iodine chemically cleans the passivating magnesium oxide layer from the surface of the magnesium turnings, exposing the reactive metal.[10][19] |
| Quenching Agent | Saturated aq. NH₄Cl | A weak acid like ammonium chloride effectively quenches the reaction and hydrolyzes the magnesium alkoxide without being so acidic as to cause side reactions with the product.[14][15] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface | - Ensure all glassware is rigorously dried and use anhydrous solvent.- Activate magnesium with iodine, 1,2-dibromoethane, or by mechanically crushing the turnings.[10][11] |
| Low yield of desired product | - Incomplete Grignard formation- Premature quenching of the Grignard reagent- Wurtz coupling side reaction | - Allow for a longer reaction time for Grignard formation or gently heat.- Ensure all reagents and the atmosphere are scrupulously dry.- Maintain a slow addition rate of the aryl halide to keep its concentration low. |
| Formation of byproducts | - Reaction with the ester group of another molecule | - Add the electrophile slowly at a low temperature to favor the desired reaction pathway. |
References
- 1. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. dchas.org [dchas.org]
- 6. acs.org [acs.org]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rroij.com [rroij.com]
- 16. leah4sci.com [leah4sci.com]
- 17. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 4-bromo-5-chlorothiophene-2-carboxylate as a Versatile Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Thiophenes in Modern Agrochemicals
The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly thiophene derivatives, have emerged as privileged scaffolds. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is integral to a variety of biologically active molecules.[1][2] Its unique electronic properties and substitution patterns allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[3][4]
Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a highly functionalized building block poised for a significant role in the synthesis of next-generation agrochemicals.[1] The presence of two distinct halogen atoms (bromine and chlorine) at the 4- and 5-positions, respectively, and a methyl ester at the 2-position, offers multiple reactive handles for chemists to elaborate the core structure into complex and potent active ingredients.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this intermediate, including its properties, key synthetic transformations, and a detailed protocol for its conversion into a representative herbicidal scaffold.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in process development and scale-up. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1047630-72-7 | [5] |
| Molecular Formula | C₆H₄BrClO₂S | [6] |
| Molecular Weight | 255.52 g/mol | N/A |
| Appearance | Solid | |
| InChIKey | LVOXXQQWCWKTOM-UHFFFAOYSA-N | [6] |
| SMILES | COC(=O)C1=CC(=C(S1)Cl)Br | [6] |
Synthetic Utility in Agrochemical Design
The strategic placement of the bromo, chloro, and methyl ester groups on the thiophene ring allows for a range of selective chemical transformations. This functionalization is particularly valuable in the construction of complex agrochemical molecules, such as certain classes of herbicides and fungicides.[2] The general synthetic strategy often involves the conversion of the methyl ester to a more reactive functional group, followed by cross-coupling reactions at the halogenated positions to build the final agrochemical structure.
A plausible and highly relevant application of this compound is in the synthesis of sulfonylurea and triazolone-type herbicides. These classes of herbicides are known for their high potency and specific modes of action, often targeting the acetolactate synthase (ALS) enzyme in plants. The synthesis of such compounds frequently involves the reaction of a heterocyclic sulfonamide with a heterocyclic amine derivative.
Below is a representative workflow for the conversion of this compound into a key sulfonamide intermediate, a critical step in the synthesis of a potential herbicidal compound.
Caption: Synthetic workflow from the starting intermediate to a final agrochemical.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conversion of this compound to a key sulfonamide intermediate. These protocols are based on established chemical principles and analogous transformations reported in the literature for similar thiophene derivatives.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a necessary precursor for subsequent chlorosulfonylation.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid, which will cause the carboxylic acid product to precipitate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-bromo-5-chlorothiophene-2-carboxylic acid as a solid.
Protocol 2: Synthesis of 4-bromo-5-chlorothiophene-2-sulfonamide
Objective: To convert the carboxylic acid into a sulfonamide, a key functional group for coupling with other heterocyclic moieties in the synthesis of many herbicides.
Materials:
-
4-bromo-5-chlorothiophene-2-carboxylic acid
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH), concentrated
-
Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and reactive reagents.
-
In a clean, dry round-bottom flask, carefully add 4-bromo-5-chlorothiophene-2-carboxylic acid (1.0 eq) to an excess of chlorosulfonic acid (e.g., 5-10 eq) at 0 °C with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice.
-
Extract the resulting aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Amination Step: Cool the dichloromethane solution of the crude sulfonyl chloride in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide with vigorous stirring.
-
Allow the mixture to stir for 1-2 hours at room temperature.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-5-chlorothiophene-2-sulfonamide.
-
The product can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of the sulfonamide intermediate.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its rich functionality allows for the construction of complex molecular architectures, particularly those found in modern herbicides and fungicides. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this building block. Further derivatization of the resulting sulfonamide intermediate through coupling with various heterocyclic amines can lead to the discovery of new crop protection agents with improved biological activity and desirable safety profiles. The continued exploration of substituted thiophenes in agrochemical research is expected to yield innovative solutions for global food security.
References
- 1. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]
- 4. WO2015107540A2 - Insecticide compound and the compositions thereof - Google Patents [patents.google.com]
- 5. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 6. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing Methyl 4-bromo-5-chlorothiophene-2-carboxylate, a versatile and highly valuable heterocyclic building block in synthetic chemistry.[1] Thiophene-based molecules are integral to pharmaceuticals, agrochemicals, and materials science, exhibiting a wide array of biological activities and electronic properties. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing not only the step-by-step protocols for Suzuki-Miyaura, Stille, and Sonogashira couplings but also the underlying mechanistic principles and rationale that govern experimental choices. By focusing on the inherent reactivity and regioselectivity of the substrate, this guide empowers users to effectively synthesize diverse libraries of functionalized thiophene derivatives.
Introduction: The Versatile Thiophene Scaffold
This compound is a key intermediate for constructing complex molecular architectures. Its utility stems from the presence of multiple, differentially reactive sites that can be selectively functionalized. The ester group at the 2-position and the two distinct halogen atoms at the 4- and 5-positions allow for a sequence of controlled chemical transformations.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and revolutionary tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, proceed with high functional group tolerance and often under mild conditions, making them indispensable in the pharmaceutical industry.[4] This guide will focus on the practical application of these methods to the title compound.
The Cornerstone of Reactivity: The Palladium Catalytic Cycle
Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to troubleshooting and optimizing these reactions. The process is a catalytic cycle that typically involves three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition: The cycle begins with the active Palladium(0) catalyst inserting into the carbon-halogen bond of the electrophile (in this case, this compound). This step forms a Palladium(II) intermediate.
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin, or organocopper) is transferred to the Palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.[3]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Critical Insight: Regioselectivity of the Substrate
A key feature of this compound is its potential for regioselective functionalization. The rate of oxidative addition is highly dependent on the nature of the carbon-halogen bond. The general reactivity trend is C–I > C–Br > C–Cl.[7] Consequently, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 5-position. This allows for selective cross-coupling at the 4-position under carefully controlled conditions, leaving the chlorine atom intact for subsequent transformations.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[8] The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[8]
Causality in Experimental Design
-
Catalyst/Ligand Selection: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide higher efficacy.[9] For heteroaromatic substrates, combinations like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos) or pre-catalysts like Pd(dppf)Cl₂ are highly effective.[10][11] These ligands promote the rate-limiting oxidative addition and reductive elimination steps.[5]
-
Base and Solvent: The choice of base is critical. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.[9][11] The solvent system often consists of an organic solvent like dioxane, dimethoxyethane (DME), or THF with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate species.[9][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously for 2–24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 18 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 6 | 75-85 |
Stille Coupling: An Alternative C-C Bond Formation
The Stille reaction couples the substrate with an organotin (stannane) reagent.[13] A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups. However, a significant drawback is the high toxicity of the tin reagents and byproducts, which necessitates careful handling and purification.[13][14]
Causality in Experimental Design
-
Catalyst and Additives: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common catalysts. The transmetalation step in the Stille reaction can be slow.[15] To accelerate this step, additives are often employed. Lithium chloride (LiCl) can break up tin-solvent aggregates, while copper(I) salts (e.g., CuI) can act as co-catalysts through a separate transmetalation pathway.[14][16]
-
Solvents: Anhydrous, polar aprotic solvents like DMF, NMP, or THF are typically used.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and any solid additives (e.g., LiCl, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF). Add the organostannane reagent (1.1–1.2 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir until completion.
-
Monitoring: Follow reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. To remove tin byproducts, the mixture can be quenched with an aqueous solution of KF, which precipitates insoluble tin fluorides that can be filtered off. Dilute the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ (5) | None | Toluene | 110 | 12 | 75-85 |
| 2 | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3) | CuI (10 mol%) | NMP | 80 | 8 | 80-90 |
| 3 | Tributyl(phenyl)stannane | Pd₂(dba)₃/P(2-furyl)₃ (2/8) | LiCl (3) | Dioxane | 100 | 16 | 85-95 |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[7] The classic reaction employs a dual-catalyst system of palladium and a copper(I) salt, typically CuI, in the presence of an amine base.[17][18]
Causality in Experimental Design
-
Dual Catalytic System: The palladium catalyst functions as in other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[17]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent and scavenger for the HBr byproduct formed during the reaction.[18]
-
Copper-Free Conditions: Concerns about homocoupling of the alkyne (Glaser coupling) promoted by copper have led to the development of copper-free Sonogashira protocols, which often require stronger bases and specific ligands.[18]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (CuI, 1–10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed amine solvent (e.g., Et₃N or THF/DIPA mixture). Add the terminal alkyne (1.1–1.5 equiv) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) and filter through a pad of Celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | RT | 4 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | THF/DIPA | 40 | 6 | 85-95 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | 50 | 12 | 80-90 |
Conclusion and Outlook
This compound is an exemplary substrate for demonstrating the power and precision of palladium-catalyzed cross-coupling. The inherent difference in reactivity between its C-Br and C-Cl bonds provides a strategic handle for selective functionalization at the 4-position. The Suzuki-Miyaura, Stille, and Sonogashira reactions each offer unique advantages for the synthesis of diverse aryl, vinyl, and alkynyl-substituted thiophenes. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to leverage this chemistry in the development of novel pharmaceuticals, functional materials, and other high-value chemical entities. Further functionalization at the remaining C-Cl position under more forcing conditions opens the door to creating highly substituted, multifunctional thiophene derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate, a key building block in pharmaceutical and materials science research.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our guidance is grounded in established chemical principles and practical, field-proven experience to help you navigate the complexities of this multi-step synthesis.
Plausible Synthetic Pathway & Core Protocol
The synthesis of this compound typically involves a multi-step process beginning with a commercially available thiophene derivative. A common and logical approach is the sequential halogenation of a pre-existing methyl thiophene-2-carboxylate. The thiophene ring is highly susceptible to electrophilic substitution, making careful control of reaction conditions paramount to achieving the desired regioselectivity and avoiding side products.[2]
The workflow diagram below illustrates a logical synthetic approach, starting from Methyl thiophene-2-carboxylate.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Two-Step Halogenation
This protocol details the synthesis starting from Methyl 5-chlorothiophene-2-carboxylate.
Step 1: Synthesis of Methyl 5-chlorothiophene-2-carboxylate This step is for context; many researchers may purchase this intermediate directly.[3]
Step 2: Bromination of Methyl 5-chlorothiophene-2-carboxylate
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve Methyl 5-chlorothiophene-2-carboxylate (1.0 eq.) in a mixture of trifluoroacetic acid (TFA) and concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.1 eq.) in trifluoroacetic acid. Add this solution dropwise to the cooled thiophene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The rationale for using a strong acid medium is to protonate the ester, further deactivating the ring to prevent over-bromination while still allowing the desired substitution.[4]
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 12-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form. Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| Methyl 5-chlorothiophene-2-carboxylate | 176.62[3] | 1.0 | 5.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 5.5 g |
| Trifluoroacetic Acid (TFA) | 114.02 | Solvent | 50 mL |
| Sulfuric Acid (98%) | 98.08 | Co-solvent | 10 mL |
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format.
Category 1: Low or No Yield
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield can stem from several factors. A logical troubleshooting workflow is essential.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Analysis:
-
Incomplete Reaction: The primary suspects are reagent quality and reaction conditions.
-
NBS Quality: N-Bromosuccinimide should be a white crystalline solid. If it has a yellow or orange tint, it has likely decomposed, liberating free bromine which can lead to undesired side reactions. For best results, use freshly recrystallized NBS from water.[5]
-
Reaction Time/Temperature: While thiophenes are highly reactive, the 5-chloro substituent is deactivating. The reaction may require extended stirring (up to 24h) at room temperature. Avoid excessive heating, as it can promote the formation of poly-halogenated byproducts and tar.[2]
-
-
Side Reactions: The most common side reaction is over-bromination or bromination at an undesired position. The electron-withdrawing nature of the ester and chloro groups directs the incoming electrophile (Br+) to the 4-position. However, forcing conditions can overcome this selectivity.
-
Solution: Ensure slow, controlled addition of the NBS solution at a low temperature (0°C). Using slightly more than one equivalent of NBS is standard, but a large excess should be avoided.
-
-
Product Loss During Work-up: The product, this compound, is a neutral organic molecule. Ensure your extraction solvent is appropriate and that the aqueous phase is thoroughly extracted. During the neutralization wash with sodium bicarbonate, perform it carefully to avoid vigorous foaming and loss of material at the interface.
Q2: The reaction didn't start at all. My TLC shows only starting material. Why?
This is almost always a reagent or setup issue.
-
Inactive NBS: As mentioned above, decomposed NBS is a common culprit.[5]
-
Insufficient Acid Catalyst: The use of a strong acid like H2SO4 in the solvent system is crucial for activating the NBS. Ensure you are using concentrated acid and that it is added correctly.
-
Moisture: While this specific reaction is not as moisture-sensitive as organometallic reactions, excessive water can hydrolyze the succinimide ring of NBS, reducing its efficacy. Use dry solvents where possible.
Category 2: Product Purity & Impurity Identification
Q3: My final product is impure after column chromatography. What are the likely contaminants and how can I remove them?
Common impurities include starting material (Methyl 5-chlorothiophene-2-carboxylate) and a di-brominated byproduct (Methyl 3,4-dibromo-5-chlorothiophene-2-carboxylate).
-
Identification:
-
GC-MS: This is the best technique to quickly identify the components of your mixture by their mass-to-charge ratio.
-
¹H NMR: The proton on the thiophene ring is a clear diagnostic signal.
-
Product: A singlet around 7.6 ppm.[4]
-
Starting Material: Two doublets in the aromatic region.
-
Di-bromo Impurity: No proton signal in the aromatic region.
-
-
| Compound | Expected ¹H NMR Signal (Thiophene Proton) | Key Differentiator |
| Methyl 5-chlorothiophene-2-carboxylate | ~7.6 ppm (d), ~6.9 ppm (d) | Two signals (doublets) |
| Target Product | ~7.6 ppm (s) [4] | One signal (singlet) |
| Di-bromo Impurity | None | Absence of thiophene proton signal in the 7-8 ppm range |
-
Removal:
-
Optimize Chromatography: These compounds have very similar polarities. Use a shallow gradient during column chromatography (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). A longer column can also improve separation.
-
Recrystallization: If a suitable solvent system can be found (e.g., hexanes/ethyl acetate, methanol/water), recrystallization can be a highly effective method for removing small amounts of impurities.
-
Q4: I see multiple spots on my TLC plate that are close together. How can I improve the separation?
-
Solvent System: Test different solvent systems. Toluene or dichloromethane in combination with hexanes can alter the selectivity of the separation compared to standard ethyl acetate/hexanes.
-
Double Development: Run the TLC plate in the eluent, dry it completely, and then run it again in the same eluent. This can often increase the separation between spots with close Rf values.
Category 3: Reaction Control & Safety
Q5: The reaction is very exothermic and hard to control upon adding the NBS. What should I do?
This indicates the reaction is proceeding too quickly.
-
Dilution: Increase the amount of solvent (TFA) to create a more dilute solution, which will help dissipate heat.
-
Slower Addition: Add the NBS solution much more slowly, perhaps using a syringe pump for precise control.
-
Lower Temperature: Start the reaction at an even lower temperature, for example, in a dry ice/acetone bath (-78°C), and then allow it to warm slowly after the addition is complete. However, a patent suggests temperatures below -35°C when using sulfuryl halides for chlorination, indicating that low temperatures are generally effective for controlling thiophene halogenations.[6]
Q6: What are the primary safety concerns for this synthesis?
-
Corrosive Reagents: Trifluoroacetic acid and concentrated sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, and work in a chemical fume hood.
-
Halogenating Agents: NBS is a lachrymator and an irritant. Avoid inhalation of the powder.
-
Quenching: Quenching the strong acid reaction mixture in water is highly exothermic. Perform this step slowly and with the receiving beaker immersed in an ice bath to control the temperature rise.
Caption: Experimental workflow from setup to purification.
By methodically addressing these common issues, researchers can significantly improve the yield, purity, and safety of their this compound synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 4-bromo-5-chlorothiophene-2-carboxylate (MBC-Thiophen). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The protocols and advice provided are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to Purifying MBC-Thiophen
This compound is a polysubstituted thiophene derivative frequently used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its purity is paramount for the success of subsequent synthetic steps. The purification of MBC-Thiophen typically involves standard techniques such as column chromatography and recrystallization. However, the presence of multiple functional groups and the inherent properties of the thiophene ring can present unique challenges. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the preferred method for purifying crude reaction mixtures containing multiple byproducts with varying polarities. It offers excellent separation capabilities and is adaptable to a range of scales.
-
Recrystallization: If the crude product is a solid and has a relatively high purity (generally >85-90%), recrystallization can be a highly effective and economical method to obtain a product of very high purity.
Q2: How do I choose the right solvent system for flash column chromatography?
A2: The selection of an appropriate solvent system (eluent) is critical for a successful separation. This is best determined by thin-layer chromatography (TLC) analysis of the crude mixture. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.
Q3: I've noticed my product seems to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: Thiophene derivatives, particularly those with electron-withdrawing groups, can be sensitive to the acidic nature of standard silica gel. This can lead to decomposition or the formation of inseparable byproducts. To mitigate this, you can:
-
Use Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating the column. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine (Et3N) before loading your sample.
-
Choose an Alternative Stationary Phase: If acid sensitivity is a significant issue, consider using a more neutral stationary phase like alumina (neutral or basic).
-
Minimize Contact Time: Perform the chromatography as quickly as possible ("flash" chromatography) to reduce the time the compound spends in contact with the stationary phase.
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic solvent screen is the best approach. Common solvent systems to try include:
-
Single Solvents: Alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), or hydrocarbons (e.g., hexanes, heptane).
-
Solvent Mixtures: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common pairs include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Spots on TLC/Column | The solvent system is not optimal. | Systematically screen different solvent systems with varying polarities. Try adding a small amount of a third solvent to fine-tune the separation. |
| Co-eluting impurities with similar polarity. | Consider using a different stationary phase (e.g., alumina) or a different solvent system that may offer better selectivity. A shallower solvent gradient during elution can also improve separation. | |
| Product Streaking on TLC/Column | The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic impurities, adding 0.5-1% triethylamine is often effective. |
| The sample is overloaded on the TLC plate or column. | Use a more dilute sample for TLC spotting. For column chromatography, ensure you are not exceeding the loading capacity of your column (typically 1-10% of the silica gel weight). | |
| Low Product Recovery | The product is highly retained on the column. | Increase the polarity of the eluent at the end of the chromatography to ensure all the product is eluted. |
| The product is partially decomposing on the column. | Use deactivated silica gel or an alternative stationary phase as described in the FAQs. | |
| Product Elutes with the Solvent Front | The eluent is too polar. | Start with a less polar solvent system. Your target compound should have an Rf of 0.2-0.4 on TLC. |
Troubleshooting Recrystallization
| Problem | Potential Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. | |
| Oiling Out Instead of Crystallizing | The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent or use a solvent mixture. | |
| High concentration of impurities. | The impurities may be depressing the melting point. Consider a preliminary purification by column chromatography before recrystallization. | |
| Low Yield of Crystals | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice-salt bath to further decrease the solubility. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure. The specific solvent system should be optimized using TLC.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material.
- Securely clamp the column in a vertical position.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
2. Sample Loading:
- Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
- Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
- Collect fractions in an appropriate number of test tubes or flasks.
- Monitor the progress of the separation by TLC analysis of the collected fractions.
4. Isolation of the Purified Product:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol outlines the general steps for recrystallization. The choice of solvent is critical and should be determined by small-scale trials.
1. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
2. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.
3. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent.
5. Drying:
- Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Visual Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making processes and workflows.
Caption: Decision tree for selecting the primary purification method.
Caption: Step-by-step workflow for flash column chromatography.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClO₂S | [Vendor Data] |
| Molecular Weight | 255.52 g/mol | [Vendor Data] |
| Appearance | Solid (Typical) | [General Observation] |
| Melting Point | Data not consistently available | [Literature Search] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. | [General Chemical Principles] |
Technical Support Center: Reactions of Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromo-5-chlorothiophene-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products and challenges encountered during the chemical modification of this versatile building block. Our focus is on providing not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your synthetic strategies.
Section 1: Understanding the Reactivity Landscape
This compound is a highly functionalized thiophene derivative. Its reactivity is governed by the interplay of the electron-withdrawing methyl carboxylate group at the 2-position and the two different halogen substituents at the 4- and 5-positions. Understanding the relative reactivity of the C-Br and C-Cl bonds is paramount for predicting and controlling reaction outcomes.
In most common cross-coupling and metal-halogen exchange reactions, the reactivity of halogens follows the general trend: I > Br > Cl.[1][2] This principle is the foundation for achieving selective functionalization of this compound.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon bonds. However, with a dihalogenated substrate like this compound, a number of side products can arise.
FAQ 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing multiple products. What are the likely side products and how can I favor the desired mono-arylated product?
Answer:
In a Suzuki-Miyaura coupling with this compound, the primary goal is typically the selective substitution of the bromine at the 4-position. However, several side products can complicate the reaction mixture.
Common Side Products in Suzuki-Miyaura Coupling:
-
Desired Product (Mono-arylation at C-4): Methyl 4-aryl-5-chlorothiophene-2-carboxylate. This is the expected product due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle.[1][2]
-
Di-arylated Product: Methyl 4,5-diarylthiophene-2-carboxylate. This arises from the subsequent coupling at the C-Cl position, usually under harsh reaction conditions (high temperature, prolonged reaction time).
-
Dehalogenated-Coupled Product: Methyl 4-arylthiophene-2-carboxylate. This is the product of the desired coupling at C-4 followed by reductive dehalogenation of the chlorine at C-5.
-
Proto-debromination/dechlorination: Methyl 5-chlorothiophene-2-carboxylate or Methyl 4-bromothiophene-2-carboxylate. This occurs when the halogen is replaced by a hydrogen atom, a common side reaction in palladium-catalyzed couplings.[3]
-
Homocoupling of Boronic Acid: Aryl-Aryl homodimer. This is a common byproduct in Suzuki reactions, especially if the catalytic system is not optimal.
-
Hydrolysis Product: 4-Bromo-5-chlorothiophene-2-carboxylic acid. The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic reaction conditions.
Troubleshooting Guide for Suzuki-Miyaura Coupling:
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Di-arylated Product | - High reaction temperature- Prolonged reaction time- Highly active catalyst system | - Lower the reaction temperature.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.- Choose a less reactive catalyst/ligand system. |
| Dehalogenation | - Source of hydride (e.g., solvent, base)- Unstable palladium-hydride intermediates | - Use anhydrous, deoxygenated solvents.- Avoid alcoholic solvents if possible, or use them in minimal amounts.- Screen different bases (e.g., K3PO4, Cs2CO3). |
| Proto-debromination/dechlorination | - Premature quenching of the organopalladium intermediate | - Ensure an inert atmosphere to prevent oxidative degradation.- Use a slight excess of the boronic acid (1.1-1.2 equivalents). |
| Homocoupling of Boronic Acid | - Slow transmetalation step- Presence of oxygen | - Use fresh, high-quality boronic acid.- Ensure rigorous exclusion of air from the reaction mixture. |
| Ester Hydrolysis | - Strong basic conditions- Presence of water | - Use a milder base (e.g., K2CO3).- Minimize the amount of water in the reaction mixture. |
Experimental Protocol for Selective Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of Suzuki-Miyaura Reaction Pathways:
Caption: Potential reaction pathways in the Suzuki coupling.
Section 3: Troubleshooting Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a fundamental transformation for creating organolithium species, which are powerful nucleophiles for forming new carbon-carbon and carbon-heteroatom bonds. The selectivity of this reaction with this compound is a key consideration.
FAQ 2: I am trying to perform a lithium-halogen exchange using n-butyllithium (n-BuLi) followed by quenching with an electrophile. I am getting a mixture of products. What is going wrong?
Answer:
The lithium-halogen exchange on this compound is expected to occur selectively at the more reactive C-Br bond. However, several side reactions can lead to a complex product mixture.
Common Side Products in Lithium-Halogen Exchange:
-
Desired Product: Formed by the reaction of the 4-lithio-5-chlorothienyl intermediate with the electrophile.
-
Product of Exchange at C-Cl: This is generally not observed due to the lower reactivity of the C-Cl bond.
-
Butylated Product: Methyl 4-butyl-5-chlorothiophene-2-carboxylate. This arises from the reaction of the generated 4-lithio-5-chlorothienyl intermediate with the n-butyl bromide byproduct of the lithium-halogen exchange.
-
Protonated Product: Methyl 5-chlorothiophene-2-carboxylate. This is formed if the organolithium intermediate is quenched by a proton source (e.g., moisture, acidic workup before the electrophile has fully reacted).
-
Products from Ring Deprotonation: While less likely for this substituted thiophene, strong bases like n-BuLi can sometimes deprotonate the thiophene ring, leading to other lithiated species and subsequent products.
Troubleshooting Guide for Lithium-Halogen Exchange:
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Butylated Product | - Reaction of the organolithium intermediate with n-butyl bromide byproduct. | - Use tert-butyllithium (t-BuLi) instead of n-BuLi. The t-butyl bromide byproduct is eliminated to form isobutylene, which is unreactive towards the organolithium species.[4] |
| Formation of Protonated Product | - Incomplete reaction with the electrophile.- Presence of moisture or other proton sources. | - Ensure strictly anhydrous and inert conditions.- Add the electrophile at low temperature and allow the reaction to warm slowly to ensure complete reaction.- Use freshly distilled solvents and flame-dried glassware. |
| Low Yield | - Incomplete lithium-halogen exchange.- Degradation of the organolithium intermediate. | - Perform the reaction at very low temperatures (e.g., -78 °C).- Ensure the n-BuLi or t-BuLi is freshly titrated and of high quality. |
Experimental Protocol for Selective Lithium-Halogen Exchange:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of t-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Diagram of Lithium-Halogen Exchange Pathways:
Caption: Potential reaction pathways in lithium-halogen exchange.
Section 4: General Troubleshooting
This section addresses other common issues that may arise during the handling and reaction of this compound.
FAQ 3: I am noticing the formation of a carboxylic acid in my reaction mixture, even when I am not intending to perform a hydrolysis. Why is this happening?
Answer:
The methyl ester of this compound can be susceptible to hydrolysis, especially under the basic conditions often employed in cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of water and a base can lead to the saponification of the ester to the corresponding carboxylic acid.
Mitigation Strategies:
-
Choice of Base: Use milder bases such as K₂CO₃ or CsF instead of stronger bases like NaOH or KOH.
-
Anhydrous Conditions: While some water is often necessary for Suzuki couplings, minimizing the amount can help reduce hydrolysis.
-
Reaction Temperature: Lowering the reaction temperature can slow down the rate of hydrolysis.
-
Workup: Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) during the workup to prevent further hydrolysis.
FAQ 4: In my Stille or Sonogashira coupling, I am observing a significant amount of a dimer of my organotin or alkyne reagent. How can I prevent this?
Answer:
Homocoupling of the organometallic reagent (organostannane in Stille coupling, alkyne in Sonogashira coupling) is a common side reaction. This is often due to the reaction conditions promoting the coupling of two molecules of the organometallic reagent with each other.
Mitigation Strategies for Homocoupling:
-
Stille Coupling:
-
Ensure a strictly inert atmosphere, as oxygen can promote the homocoupling of organostannanes.
-
Use high-purity organostannane reagents.
-
Optimize the palladium catalyst and ligand system.
-
-
Sonogashira Coupling:
-
The copper(I) co-catalyst can promote the homocoupling of terminal alkynes (Glaser coupling).[5]
-
Consider using a copper-free Sonogashira protocol.
-
Slowly add the alkyne to the reaction mixture to maintain a low concentration.
-
By understanding the underlying reactivity of this compound and the common pitfalls associated with its transformations, researchers can develop more robust and efficient synthetic routes. This guide provides a starting point for troubleshooting, but as with all chemical research, careful optimization and analysis are key to success.
References
- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
How to improve the regioselectivity of reactions involving "Methyl 4-bromo-5-chlorothiophene-2-carboxylate"
Welcome to the technical support center for "Methyl 4-bromo-5-chlorothiophene-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the regioselectivity of reactions involving this versatile building block. Here, we will explore the underlying principles and provide practical, field-proven protocols to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions involving this compound is a result of a delicate interplay between several competing factors. Understanding these is crucial for predicting and controlling the reaction outcome.
-
Nature of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > Cl. Based on this, the C-Br bond at the 4-position would be expected to be more reactive than the C-Cl bond at the 5-position.
-
Position on the Thiophene Ring: The C5 position is an α-position, while the C4 is a β-position. Generally, α-positions on a thiophene ring are more reactive in cross-coupling reactions and more acidic for deprotonation. This favors reaction at the C5-Cl position.
-
Electronic Effects of the Ester Group: The methyl carboxylate group at the C2 position is strongly electron-withdrawing. This has two major consequences:
-
It activates the thiophene ring for nucleophilic aromatic substitution (SNAr) , particularly at the ortho (C5) and para (C4) positions. The effect is more pronounced at the C5 position.
-
It increases the acidity of the proton at the C3 position, which can be a consideration in reactions involving strong bases.
-
-
Reaction Type: The choice of reaction—palladium-catalyzed cross-coupling, metal-halogen exchange, or SNAr—will fundamentally dictate which of the above factors is dominant.
The following diagram illustrates the competing factors influencing the reactivity of this compound.
Caption: Competing factors in the reactivity of the target molecule.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Q2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and obtaining a mixture of products coupled at both the C4 and C5 positions. How can I favor coupling at the C4-Br bond?
A2: Achieving high regioselectivity for the C4-Br position requires careful selection of the catalyst system to override the inherent reactivity of the α-position (C5).
Underlying Cause: Standard palladium catalysts like Pd(PPh₃)₄ may not provide sufficient selectivity. The choice of ligand is critical in modulating the catalyst's activity and steric environment.[1][2]
Troubleshooting Protocol: Selective C4-Br Coupling
-
Ligand Selection: Employ a bulky, electron-rich phosphine ligand. Buchwald-type ligands, such as SPhos or XPhos, are excellent candidates.[1] These ligands promote the oxidative addition at the more reactive C-Br bond while sterically hindering approach to the C5 position.
-
Catalyst Precursor: Use a palladium(II) precursor like Pd(OAc)₂ or a pre-formed catalyst such as [Pd(cinnamyl)Cl]₂.
-
Base and Solvent: A moderately strong base like K₃PO₄ or Cs₂CO₃ is recommended. A non-polar aprotic solvent such as toluene or 1,4-dioxane is suitable.
-
Temperature Control: Lowering the reaction temperature (e.g., to 60-80 °C) can often improve selectivity by favoring the kinetically preferred pathway (oxidative addition to the C-Br bond).
Experimental Protocol: Selective Suzuki Coupling at C4-Br
| Parameter | Recommended Condition |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) |
| Ligand | SPhos (4-10 mol%) |
| Boronic Acid | 1.1 - 1.5 equivalents |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Workflow Diagram: Optimizing C4-Br Suzuki Coupling
Caption: Workflow for improving C4-Br Suzuki coupling selectivity.
Issue 2: Achieving Selective Reaction at the C5-Cl Position
Q3: For my synthetic route, I need to functionalize the C5 position. Given that the C-Cl bond is generally less reactive in cross-coupling, what strategies can I employ?
A3: Selectivity for the C5-Cl position can be achieved by choosing a reaction type that favors the electronic properties of this position, namely Nucleophilic Aromatic Substitution (SNAr) or a directed metal-halogen exchange.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing ester group at C2 strongly activates the ortho C5 position for nucleophilic attack.[3][4] This makes SNAr an excellent choice for introducing nucleophiles like amines, alkoxides, or thiolates at C5.
Experimental Protocol: Selective SNAr at C5-Cl
| Parameter | Recommended Condition |
| Nucleophile | Amine, alkoxide, or thiolate (2-3 equivalents) |
| Base (if needed) | K₂CO₃ or Et₃N (for amine nucleophiles) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, NMP) |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Strategy 2: Metal-Halogen Exchange
A bromine-lithium exchange at the C4 position followed by an intramolecular rearrangement (halogen dance) or a directed ortho-metalation can be complex. A more direct approach would be a magnesium-halogen exchange followed by transmetalation. However, the most reliable method for functionalizing the C5 position via an organometallic intermediate is to first perform a selective reaction at C4, and then use a stronger organolithium reagent to achieve a lithium-chlorine exchange at C5, though this is less common. A more direct approach would be a directed metalation if a suitable directing group were present at C3.
Given the substrate, SNAr is the more straightforward approach for selective C5 functionalization.
Decision Pathway: C4 vs. C5 Functionalization
Caption: Decision tree for regioselective functionalization.
Issue 3: Low Yield and Catalyst Decomposition in Sonogashira Coupling
Q4: I am attempting a Sonogashira coupling to introduce an alkyne, but I am getting low yields and observing palladium black formation. How can I improve this reaction?
A4: Low yields and catalyst decomposition in Sonogashira couplings are often due to side reactions or catalyst instability.[5] The choice of catalyst, co-catalyst, and reaction conditions are critical for success.
Underlying Causes:
-
Homocoupling of the alkyne (Glaser coupling): This is often promoted by the copper co-catalyst in the presence of oxygen.
-
Catalyst Deactivation: High temperatures can lead to the formation of inactive palladium black.
-
Insufficient Reactivity: The C-Br bond at a β-position might require a more active catalyst system compared to α-positions.
Troubleshooting Protocol: Optimizing Sonogashira Coupling
-
Copper-Free Conditions: To minimize alkyne homocoupling, consider a copper-free Sonogashira protocol. This often involves a more active palladium catalyst and a suitable base.
-
Ligand Selection: Use a ligand that stabilizes the palladium catalyst and promotes the catalytic cycle. For challenging substrates, a bulky electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand can be beneficial.
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which contributes to both homocoupling and catalyst decomposition.
-
Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Experimental Protocol: Optimized Sonogashira Coupling at C4-Br
| Parameter | Recommended Condition |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Alkyne | 1.2 equivalents |
| Base | Cs₂CO₃ (2 equivalents) |
| Solvent | 1,4-Dioxane |
| Temperature | 60-80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Additives | Consider adding a phase-transfer catalyst like TBAB for poorly soluble reagents. |
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 4-bromo-5-chlorothiophene-2-carboxylate" stability issues and degradation products
Welcome to the Technical Support Center for Methyl 4-bromo-5-chlorothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions regarding the handling, storage, and degradation of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it at 2-8°C , protected from light , and under an inert gas atmosphere (e.g., argon or nitrogen).[1] This compound is a reactive intermediate and improper storage can lead to degradation, affecting the purity and outcome of your synthesis.
Q2: Why is storage under an inert gas and protection from light so critical?
A2: The thiophene ring, particularly when substituted with halogens, can be susceptible to oxidation and photodegradation. Exposure to atmospheric oxygen, especially in the presence of light, can initiate radical reactions or oxidation of the sulfur atom.[2] Light, particularly UV radiation, can provide the energy to break the carbon-halogen bonds, leading to dehalogenation or other unwanted side reactions.[3] An inert atmosphere displaces oxygen and moisture, mitigating these degradation pathways.
Q3: I've noticed a change in the color of my material over time. What could be the cause?
A3: A change in color, such as yellowing or darkening, is often an indicator of degradation. This could be due to slow decomposition upon exposure to air, light, or ambient temperatures above the recommended 2-8°C. Even trace amounts of impurities can sometimes catalyze degradation, leading to colored byproducts. We recommend re-analyzing the purity of the material by a suitable method like HPLC or GC-MS if a color change is observed.
Q4: Is this compound sensitive to moisture?
A4: Yes, the ester functional group in this compound makes it susceptible to hydrolysis, especially in the presence of acidic or basic conditions. While neutral water at low temperatures will cause slow hydrolysis, the rate is significantly accelerated by acids or bases. Therefore, it is essential to handle the compound in a dry environment and use anhydrous solvents when possible.
Troubleshooting Guide: Common Stability Issues and Degradation
This section provides a more in-depth look at potential degradation pathways and how to troubleshoot experiments where instability of this compound is suspected.
Issue 1: Loss of Starting Material and Appearance of a More Polar Impurity in HPLC Analysis, Especially in Protic Solvents or Aqueous Workups.
-
Plausible Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Degradation Product: 4-bromo-5-chlorothiophene-2-carboxylic acid.
-
Mechanism: The ester is susceptible to both acid- and base-catalyzed hydrolysis. In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Under basic conditions, a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs.[4]
-
Protocol: When running reactions, use anhydrous solvents and reagents if the reaction chemistry allows.
-
Workup: If an aqueous workup is necessary, perform it at low temperatures (0-5°C) and as quickly as possible. Use a neutral pH wash if compatible with your product.
-
Analysis: When analyzing by reverse-phase HPLC, the carboxylic acid will typically have a shorter retention time than the methyl ester due to its increased polarity.
Issue 2: Appearance of Multiple New Peaks in the Chromatogram After Exposure to Strong Oxidizing Agents or Prolonged Exposure to Air.
-
Plausible Cause: Oxidation of the thiophene ring.
-
Potential Degradation Products:
-
Methyl 4-bromo-5-chloro-1-oxothiophene-2-carboxylate (Sulfoxide)
-
Methyl 4-bromo-5-chloro-1,1-dioxothiophene-2-carboxylate (Sulfone)
-
-
Mechanism: The sulfur atom in the thiophene ring is susceptible to oxidation by various oxidizing agents, including hydrogen peroxide and peroxy acids.[1][5][6] This oxidation can proceed in a stepwise manner, first forming the sulfoxide and then the sulfone.[1][6] These oxidized products are generally more polar than the parent compound. In some cases, the reactive thiophene S-oxide can undergo further reactions like dimerization.[5]
-
Reaction Conditions: Avoid unnecessarily harsh oxidizing conditions. If an oxidation is intended elsewhere in the molecule, consider using a milder, more selective oxidant.
-
Storage and Handling: Always handle the compound under an inert atmosphere to minimize air exposure.
-
Analysis: UPLC-MS/MS is a powerful tool to identify these oxidized products by observing the addition of 16 Da (for the sulfoxide) or 32 Da (for the sulfone) to the parent mass.[7][8]
Issue 3: Gradual Degradation Observed Upon Exposure to UV Light or Sunlight.
-
Plausible Cause: Photodegradation, likely involving dehalogenation.
-
Potential Degradation Products:
-
Methyl 5-chlorothiophene-2-carboxylate (de-bromination)
-
Methyl 4-bromothiophene-2-carboxylate (de-chlorination)
-
-
Mechanism: The carbon-halogen bonds, particularly the C-Br bond, can be cleaved by UV radiation. This can lead to the formation of radical intermediates that can then abstract a hydrogen atom from the solvent or another molecule to yield the dehalogenated product.[9] Photodegradation of brominated aromatic compounds often proceeds via sequential debromination.[10]
-
Laboratory Practice: Protect reaction vessels and storage containers from light by wrapping them in aluminum foil or using amber-colored glassware.
-
Analysis: GC-MS is an excellent technique for identifying these dehalogenated products, as they will have characteristic mass spectra and different retention times from the starting material.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on established chemical principles.
Caption: Potential degradation pathways of this compound.
Summary of Potential Degradation Products
The following table summarizes the key potential degradation products and their molecular weight changes relative to the parent compound.
| Degradation Pathway | Potential Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Δ Mass (Da) |
| Parent Compound | This compound | C₆H₄BrClO₂S | 255.52 | - |
| Hydrolysis | 4-bromo-5-chlorothiophene-2-carboxylic acid | C₅H₂BrClO₂S | 241.50 | -14.02 |
| Oxidation | Methyl 4-bromo-5-chloro-1-oxothiophene-2-carboxylate | C₆H₄BrClO₃S | 271.52 | +16.00 |
| Oxidation | Methyl 4-bromo-5-chloro-1,1-dioxothiophene-2-carboxylate | C₆H₄BrClO₄S | 287.52 | +32.00 |
| De-bromination | Methyl 5-chlorothiophene-2-carboxylate | C₆H₅ClO₂S | 176.62 | -78.90 |
| De-chlorination | Methyl 4-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 | -34.45 |
Experimental Protocols for Degradation Product Analysis
Here is a general workflow for analyzing the stability of this compound and identifying its degradation products.
References
- 1. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
Challenges in the scale-up synthesis of "Methyl 4-bromo-5-chlorothiophene-2-carboxylate"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate (CAS No: 1047630-72-7). This document is designed for researchers, chemists, and process development professionals encountering challenges in the synthesis and scale-up of this critical pharmaceutical intermediate.[1][2] We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Overview of Synthetic Strategy
The synthesis of this tetra-substituted thiophene derivative is a multi-step process where regioselectivity is the paramount challenge. The order of halogenation and esterification steps is critical to achieving a high yield of the desired isomer. A common and logical pathway involves the sequential halogenation of a pre-existing thiophene-2-carboxylate ester.
References
Technical Support Center: Purification of Crude Methyl 4-bromo-5-chlorothiophene-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of crude "Methyl 4-bromo-5-chlorothiophene-2-carboxylate." The protocols and recommendations herein are grounded in established chemical principles and field-proven insights for analogous halogenated thiophene derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A1: Multiple spots on a TLC plate indicate the presence of impurities alongside your target compound. Based on the common synthetic routes to this compound, which typically involve the bromination of Methyl 5-chlorothiophene-2-carboxylate, the following impurities are likely:
-
Unreacted Starting Material: Methyl 5-chlorothiophene-2-carboxylate will likely be less polar than the brominated product and thus have a higher Rf value on a normal-phase TLC plate.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-brominated thiophene derivatives. These are generally less polar than the mono-brominated product.
-
Regioisomers: Depending on the reaction conditions, bromination could potentially occur at other positions on the thiophene ring, leading to regioisomers with similar polarities.
-
Hydrolyzed Carboxylic Acid: The presence of water during the reaction or workup can lead to the hydrolysis of the methyl ester, forming 4-bromo-5-chlorothiophene-2-carboxylic acid. This impurity will be significantly more polar and may streak or remain at the baseline of the TLC plate.[1][2]
Q2: I am struggling to separate the product from a close-running impurity on my silica gel column. What can I do to improve the separation?
A2: Achieving good separation between compounds with similar polarities can be challenging. Here are several strategies to enhance the resolution in your column chromatography:
-
Optimize the Solvent System: A slight modification of the eluent can significantly impact separation.
-
Decrease Polarity: If the Rf values of your product and the impurity are high, decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Utilize Different Solvents: Sometimes, changing one of the solvents can improve selectivity. For instance, substituting ethyl acetate with dichloromethane or toluene might alter the interactions with the silica gel and improve separation.
-
-
Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
-
Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates, which enhances separation efficiency.
-
Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.
Q3: My purified product appears oily or has a low melting point. What could be the cause?
A3: An oily appearance or a broad, low melting point is a strong indication of residual impurities.
-
Residual Solvents: The most common cause is the presence of residual solvents from the purification process (e.g., ethyl acetate, hexane, dichloromethane). Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Presence of a Minor Impurity: Even a small amount of a close-running impurity can depress the melting point and give the product an oily consistency. Re-purification by column chromatography with an optimized solvent system or recrystallization may be necessary.
-
Product Instability: While less common for this compound, some thiophene derivatives can be sensitive. Ensure it is not degrading upon prolonged exposure to the silica gel. If you suspect this, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switching to a different stationary phase like alumina.
Q4: I am attempting recrystallization, but the compound is "oiling out." How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated or when the cooling is too rapid.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides time for crystal nucleation and growth.
-
Use a Co-solvent System: If a single solvent is not working well, a binary solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly. Common solvent pairs for recrystallization include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[3]
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled solution can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification method for this compound?
A1: For most lab-scale purifications of this compound, silica gel column chromatography is the most versatile and effective method to remove a range of impurities.[4][5] For achieving very high purity of an already partially purified solid, recrystallization can be an excellent final step.
Q2: What are some recommended starting solvent systems for column chromatography?
A2: Based on purification protocols for similar halogenated thiophene esters, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[4][5][6]
| Solvent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate (9:1 to 20:1) | Low | A good starting point for many thiophene esters. Adjust the ratio based on TLC results. |
| Petroleum Ether / Ethyl Acetate (120:1) | Very Low | Reported for a similar brominated thiophene derivative, useful for separating very non-polar impurities.[4] |
| Dichloromethane / Hexane (1:1) | Medium | Can offer different selectivity compared to ethyl acetate systems. |
Q3: What are the expected ¹H NMR spectral features for pure this compound?
-
Thiophene Proton: A singlet in the aromatic region (likely between δ 7.0 and 8.0 ppm).
-
Methyl Ester Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3 hydrogens.
The presence of other signals would indicate impurities. For example, a second singlet in the aromatic region might suggest the presence of the starting material or a regioisomer.
Q4: Can I use reverse-phase chromatography for purification?
A4: While normal-phase chromatography on silica gel is more common for this type of compound, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable alternative, especially if the impurities are very non-polar or if normal-phase chromatography fails to provide adequate separation. The eluent for reverse-phase chromatography would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.
Experimental Workflow for Purification
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC | Incomplete reaction, side reactions (e.g., di-bromination), hydrolysis of the ester. | Optimize reaction conditions. Use column chromatography for separation. |
| Poor Separation in Column Chromatography | Inappropriate solvent system, column overloading. | Screen different solvent systems using TLC. Use a shallower gradient. Reduce the amount of crude product loaded. |
| Oily Product | Residual solvent, presence of a liquid impurity. | Dry thoroughly under high vacuum. Re-purify by column chromatography or attempt to induce crystallization. |
| "Oiling Out" during Recrystallization | Solution is too concentrated, cooling is too rapid. | Use a more dilute solution. Allow for slow cooling. Use a co-solvent system. |
| Low Yield after Purification | Product loss during chromatography or recrystallization, product instability on silica. | Collect smaller fractions during chromatography and analyze them carefully. Ensure complete precipitation during recrystallization. Consider using deactivated silica or alumina. |
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. Methyl 4-bromothiophene-2-carboxylate(62224-16-2) 1H NMR [m.chemicalbook.com]
- 8. Methyl 4-bromothiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Effect of catalysts on the purity of "Methyl 4-bromo-5-chlorothiophene-2-carboxylate"
Welcome to the technical support center for the synthesis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address common challenges related to catalyst selection and its profound impact on product purity. Here, we provide troubleshooting advice and frequently asked questions based on established chemical principles and field-tested observations.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, with a focus on catalyst-related causes and solutions.
Question 1: My reaction yields the desired product, but HPLC analysis shows a significant impurity with a similar retention time. What is the likely cause?
This is a common issue often traced back to a lack of regioselectivity during the bromination step, leading to the formation of isomeric byproducts. The starting material, Methyl 5-chlorothiophene-2-carboxylate, has two available positions for bromination (C3 and C4). While the C4 position is electronically favored, suboptimal catalyst choice or reaction conditions can lead to the formation of Methyl 3-bromo-5-chlorothiophene-2-carboxylate.
Potential Catalyst-Related Causes:
-
Catalyst is too aggressive: Strong Lewis acids like Aluminum chloride (AlCl₃) can sometimes decrease selectivity by over-activating the thiophene ring, making it susceptible to attack at multiple positions.
-
Insufficient Catalyst Loading: Too little catalyst may not efficiently direct the bromination, leading to a background uncatalyzed reaction that is less selective.
-
Presence of Moisture: Many Lewis acid catalysts are extremely sensitive to water. Moisture can deactivate the catalyst or alter its chemical nature, leading to inconsistent and non-selective reactions.
Troubleshooting Steps:
-
Catalyst Screening: If using a strong Lewis acid, consider switching to a milder one such as Iron(III) chloride (FeCl₃) or Zinc chloride (ZnCl₂). Iodine (I₂) can also serve as a gentle catalyst for halogen exchange or direct bromination.
-
Optimize Catalyst Loading: Perform a series of small-scale reactions to determine the optimal catalyst concentration that maximizes yield and purity.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle hygroscopic catalysts in an inert atmosphere (e.g., under nitrogen or argon in a glovebox).
Question 2: The crude product is a dark, tarry substance that is difficult to purify. What role does the catalyst play in this?
Product darkening and polymerization are classic signs of overly harsh reaction conditions, often exacerbated by the choice of catalyst. Thiophene and its derivatives are known to be sensitive to strong acids and can polymerize.[1]
Potential Catalyst-Related Causes:
-
Excessively Strong Lewis Acid: Catalysts like AlCl₃ are known to cause polymerization of thiophenes, especially at elevated temperatures.[1]
-
High Reaction Temperature: The catalytic activity might be too high at the chosen temperature, leading to uncontrolled side reactions and decomposition.
-
Reaction with Solvent: Some catalysts may react with the solvent at higher temperatures, creating reactive species that promote polymerization.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Halogenation of thiophene is often rapid even at low temperatures (-30 °C to 0 °C).[1] Running the reaction at a lower temperature can significantly reduce the rate of side reactions.
-
Change the Catalyst: Switch to a less aggressive catalyst. For instance, using N-Bromosuccinimide (NBS) with a catalytic amount of a proton source (like acetic acid) can provide a milder bromination environment.
-
Dilute the Reaction: Increasing the solvent volume can help dissipate heat more effectively and reduce the concentration of reactive intermediates, thereby minimizing polymerization.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts regarding the role of catalysts in the synthesis of this compound.
Question 1: How does a Lewis acid catalyst work in the bromination of a substituted thiophene?
A Lewis acid catalyst functions by polarizing the bromine molecule (Br₂), making it a more potent electrophile. The catalyst coordinates with one of the bromine atoms, creating a partial positive charge on the other bromine atom. This polarized complex is then more readily attacked by the electron-rich thiophene ring, facilitating electrophilic aromatic substitution.
Caption: Simplified mechanism of Lewis acid-catalyzed bromination.
Question 2: Why is regioselectivity a concern, and how do catalysts influence it?
Regioselectivity refers to the control of which position on the thiophene ring the bromine atom is added to. The starting material, Methyl 5-chlorothiophene-2-carboxylate, has two electron-donating groups (the sulfur atom and the chloro group) and one electron-withdrawing group (the methyl carboxylate). These substituents direct the incoming electrophile (bromine). The catalyst's role is to enhance the intrinsic selectivity dictated by these groups. A well-chosen catalyst will lower the activation energy for substitution at the desired C4 position more than at the C3 position, leading to a purer product. The choice and strength of the catalyst can fine-tune this energy difference.
Question 3: What are the pros and cons of common catalysts for this reaction?
The selection of a catalyst is a trade-off between reactivity, selectivity, cost, and ease of handling.
| Catalyst | Pros | Cons | Purity Impact |
| FeCl₃ | Inexpensive, effective, and moderately active. | Highly hygroscopic; can cause some polymerization if overheated. | Generally provides good selectivity and high purity under optimized conditions. |
| AlCl₃ | Very high reactivity, can drive slow reactions to completion. | Often too aggressive, leading to polymerization and reduced selectivity.[1] | Can lead to lower purity due to byproduct formation and tar. |
| I₂ (Iodine) | Mild catalyst, easy to handle, good for high-value substrates. | Slower reaction times, may be less cost-effective for large scale. | Often results in very high purity with minimal side reactions. |
| NBS | Excellent source of electrophilic bromine, often requires only a proton source. | More expensive than elemental bromine. Can be sensitive to light. | Typically yields very clean reactions and high purity products. |
Part 3: Experimental Protocol & Workflow
Recommended Protocol: FeCl₃ Catalyzed Bromination
This protocol provides a robust method for synthesizing this compound with high purity.
Materials:
-
Methyl 5-chlorothiophene-2-carboxylate (1.0 eq)
-
Anhydrous Iron(III) chloride (FeCl₃) (0.05 eq)
-
Bromine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Methyl 5-chlorothiophene-2-carboxylate in anhydrous DCM.
-
Catalyst Addition: Add anhydrous FeCl₃ to the solution. The mixture may turn slightly colored.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in anhydrous DCM via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution to neutralize excess bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) to yield the pure product.
Troubleshooting Workflow Diagram
If you encounter issues with product purity, follow this decision tree to diagnose and solve the problem.
Caption: A decision tree for troubleshooting purity issues.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 4-bromo-5-chlorothiophene-2-carboxylate via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is a cornerstone of robust research and development. Thiophene derivatives, in particular, are privileged scaffolds in a multitude of bioactive molecules and functional materials. This guide provides an in-depth, technical comparison of NMR spectroscopic techniques for the unambiguous structural validation of Methyl 4-bromo-5-chlorothiophene-2-carboxylate, a halogenated thiophene intermediate. As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into experimental design, data interpretation, and a comparative analysis with alternative analytical methods.
The Analytical Challenge: Positional Isomerism in Substituted Thiophenes
The primary challenge in characterizing multi-substituted thiophenes lies in the definitive assignment of substituent positions on the thiophene ring. For this compound, it is crucial to confirm the precise locations of the bromo, chloro, and methyl carboxylate groups. While techniques like mass spectrometry can confirm the elemental composition, only high-resolution NMR spectroscopy can provide the detailed connectivity information required for unambiguous structural proof.
Predicted NMR Spectral Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| H-3 | 7.5 - 8.0 | ~130 | This proton is deshielded by the adjacent electron-withdrawing carboxylate group at C-2 and the bromine at C-4. |
| OCH₃ | 3.8 - 4.0 | ~53 | Typical range for a methyl ester.[7] |
| C=O | - | 160 - 165 | Expected range for an ester carbonyl carbon.[5][8][9] |
| C-2 | - | 130 - 135 | Attached to the electron-withdrawing carboxylate group. |
| C-3 | - | ~130 | The carbon bearing the only proton. |
| C-4 | - | 115 - 120 | Attached to the bromine atom; experiences a shielding effect from the halogen. |
| C-5 | - | 125 - 130 | Attached to the chlorine atom. |
Note: Predicted values are based on general substituent effects in thiophene rings and are for guidance. Actual values may vary based on solvent and experimental conditions.[1][10]
A Multi-faceted NMR Approach for Unambiguous Validation
A single ¹H or ¹³C NMR spectrum is often insufficient for complete structural determination of complex isomers. A comprehensive suite of 1D and 2D NMR experiments is essential for a self-validating protocol.
Experimental Workflow
Caption: NMR workflow for structural validation.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Purpose: To identify the number and chemical environment of protons.
-
Protocol: Acquire a standard single-pulse ¹H NMR spectrum. For this compound, a single peak corresponding to the thiophene proton (H-3) and a singlet for the methyl ester protons are expected. The integration of these peaks should be in a 1:3 ratio.
3. ¹³C{¹H} NMR Spectroscopy:
-
Purpose: To determine the number of unique carbon environments.
-
Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single resonance for each carbon atom. Six distinct signals are expected: four for the thiophene ring carbons, one for the carbonyl carbon, and one for the methyl carbon.
4. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond C-H correlations.[11][12]
-
Protocol: An edited HSQC experiment is highly recommended as it provides multiplicity information (CH, CH₂, CH₃).
-
Expected Result: A cross-peak will be observed between the thiophene proton (H-3) and the carbon to which it is attached (C-3). Another cross-peak will correlate the methyl protons with the methyl carbon. This experiment definitively links the proton and carbon signals.
5. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular skeleton.[11][13]
-
Protocol: A standard HMBC experiment is performed.
-
Expected Correlations for Structure Confirmation:
-
The thiophene proton (H-3) should show correlations to C-2, C-4, and the carbonyl carbon. The correlation to C-5 is a four-bond coupling and may be weak or absent.
-
The methyl ester protons should show a strong correlation to the carbonyl carbon and a weaker correlation to C-2.
-
These correlations are critical for confirming the relative positions of the substituents. For instance, the correlation between H-3 and the carbonyl carbon confirms the C-2 position of the ester group relative to the proton at C-3. The correlation between H-3 and the bromine-bearing carbon (C-4) confirms their adjacency.
-
Caption: Key expected HMBC correlations.
6. 2D NMR: NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are close to each other (< 5 Å), which is invaluable for confirming regiochemistry.[14][15][16]
-
Protocol: A standard NOESY experiment is performed.
-
Expected Result: A crucial NOESY correlation is expected between the thiophene proton (H-3) and the methyl ester protons. The observation of this cross-peak would provide definitive proof of the proximity of these two groups, confirming the substitution pattern around the thiophene ring.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for this type of structural elucidation, other techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Role in Validation |
| NMR Spectroscopy | Provides detailed connectivity and stereochemical information. Non-destructive. | Requires a relatively larger sample amount. Can be time-consuming for complex molecules. | Primary Method: Unambiguous structure determination. |
| Mass Spectrometry (MS) | High sensitivity. Provides molecular weight and elemental composition. | Does not provide information on the connectivity of atoms (isomer differentiation is difficult). | Supportive: Confirms molecular formula. |
| X-ray Crystallography | Provides the absolute, three-dimensional structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. | Definitive: If a crystal can be grown, it provides unequivocal proof of structure. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present (e.g., C=O, C-O). | Does not provide information about the overall molecular structure or connectivity. | Supportive: Confirms the presence of key functional groups. |
Conclusion
The structural validation of this compound requires a systematic and multi-pronged approach heavily reliant on NMR spectroscopy. While 1D ¹H and ¹³C NMR provide initial, valuable data, they are insufficient for definitive proof against other potential isomers. The strategic application of 2D NMR experiments, particularly HSQC, HMBC, and NOESY, creates a self-validating system of cross-correlations that allows for the unambiguous assignment of the molecular structure. When combined with supportive data from mass spectrometry and infrared spectroscopy, researchers can have the highest degree of confidence in the identity and purity of their material, a critical requirement for successful drug development and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Analysis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical development, the purity of every component is non-negotiable. Intermediates, such as Methyl 4-bromo-5-chlorothiophene-2-carboxylate, form the fundamental building blocks of active pharmaceutical ingredients (APIs).[1] The presence of even trace-level impurities can have cascading effects, potentially altering the efficacy, safety, and stability of the final drug product.[2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A/Q3B guidelines, mandate rigorous control and characterization of impurities.[3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, making robust analytical methods essential for compliance and patient safety.[5][6]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, a key intermediate in organic synthesis.[7] We will explore a scientifically grounded HPLC-UV method, compare its performance against alternative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed experimental protocols to support these comparisons.
Understanding the Analyte and Potential Impurities
This compound is a di-halogenated heterocyclic ester. Its synthesis likely involves multi-step reactions, including halogenation and esterification of a thiophene precursor.[8] A plausible synthetic route could start from 5-chlorothiophene-2-carboxylic acid, followed by bromination and then esterification. Based on this, a profile of potential process-related impurities can be predicted:
-
Starting Materials: Unreacted 5-chlorothiophene-2-carboxylic acid.
-
Intermediates: 4-bromo-5-chlorothiophene-2-carboxylic acid (the unesterified acid).
-
Regioisomers: Isomeric products from non-selective bromination, such as Methyl 3-bromo-5-chlorothiophene-2-carboxylate.
-
Under-halogenated Species: Methyl 5-chlorothiophene-2-carboxylate or Methyl 4-bromothiophene-2-carboxylate.
-
Related Compounds: Degradation products or by-products from side reactions.
A successful analytical method must be able to resolve the main component from all these potential impurities.
Primary Technique: Reversed-Phase HPLC with UV Detection (HPLC-UV)
For a non-volatile and UV-active compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard analytical technique.[9][10] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for routine quality control.[11]
Causality Behind Method Design
The chosen method parameters are not arbitrary; they are based on the physicochemical properties of the analyte and potential impurities.
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is selected for its hydrophobicity, which provides excellent retention for moderately non-polar compounds like our target analyte.[12] The non-polar nature of the C18 stationary phase will interact with the thiophene ring and its substituents, allowing for separation based on subtle differences in hydrophobicity.
-
Mobile Phase Selection: A gradient elution using acetonitrile and water is proposed. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.[13] A gradient is chosen over an isocratic method to ensure that impurities with a wide range of polarities (from more polar starting materials to potentially less polar by-products) are eluted with good peak shape and within a reasonable timeframe. A small amount of acid (e.g., phosphoric acid or formic acid) is often added to the aqueous phase to suppress the ionization of any acidic impurities (like residual carboxylic acids) and silanol groups on the silica-based column, leading to sharper, more symmetrical peaks.[14]
-
Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It allows for the acquisition of the entire UV spectrum for each peak, which is invaluable for peak purity assessment and can aid in the tentative identification of impurities by comparing their spectra to that of the main peak. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC-UV is the primary choice, other techniques offer orthogonal information and can be superior in specific scenarios. A multi-faceted approach, often employing a secondary method, provides the most comprehensive purity profile.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Best Suited For | Non-volatile and thermally stable compounds. Routine QC, quantification of known and unknown impurities. | Volatile and thermally stable compounds. Identification of unknown volatile impurities, residual solvents. | Structural elucidation and absolute purity determination against a certified internal standard. |
| Strengths | High resolution, high precision, robust, widely applicable, excellent for quantification.[10] | Excellent for impurity identification (mass spectra), high sensitivity for volatile compounds.[14] | Provides structural information, highly accurate and precise for purity determination without needing a reference standard for the analyte itself.[3] |
| Limitations | Impurity identification is not definitive without a reference standard or MS detector. Not suitable for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Lower sensitivity compared to HPLC, requires a soluble and pure internal standard, higher instrument cost. |
| Applicability to Topic | Excellent. Ideal for separating the main compound from non-volatile process-related impurities and degradation products. | Good (Complementary). Useful for detecting volatile starting materials or solvent impurities. The analyte is likely amenable to GC. | Excellent (Orthogonal). Provides an independent measure of absolute purity and can confirm the structure of the main component and any major impurities if isolated. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Determination
This protocol describes a validated method for determining the purity of this compound and quantifying related substances.
1. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 275 nm (or λmax of the analyte)
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard/Sample Solution: Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of ~0.5 mg/mL.
-
Impurity Analysis (Trace Level): For accurate determination of low-level impurities, a more concentrated solution (~1.0 mg/mL) may be required, ensuring the main peak does not saturate the detector.
4. Data Analysis:
-
Calculate the percentage purity using the area percent method, assuming equal response factors for all impurities as a preliminary assessment.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: GC-MS Impurity Profiling
This protocol is designed to identify volatile impurities, such as residual solvents or volatile starting materials.
1. Instrumentation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
2. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
3. Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Sample Solution: Dissolve approximately 1 mg of the sample in 1 mL of solvent.
Data Interpretation and Validation
A hypothetical HPLC analysis of a batch of this compound is presented below. The potential impurities are identified based on the plausible synthesis route.
Table 1: Hypothetical HPLC Data Summary
| Peak ID | Compound Name (Tentative) | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 5-Chlorothiophene-2-carboxylic acid | 4.8 | 0.15 | - |
| 2 | Unknown Impurity | 12.5 | 0.08 | - |
| 3 | This compound (API) | 15.2 | 99.65 | 99.65 |
| 4 | Methyl 3-bromo-5-chlorothiophene-2-carboxylate (Isomer) | 16.1 | 0.12 | - |
This data indicates a high-purity batch, with minor impurities corresponding to a potential starting material and a regioisomer. The trustworthiness of this result is established through method validation, adhering to ICH Q2(R1) guidelines, which involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendation
For the routine purity analysis of This compound , HPLC-UV is unequivocally the most suitable method . It provides the optimal balance of resolution, sensitivity, and quantitative accuracy required for quality control in a drug development setting.[10] Its ability to separate non-volatile, structurally similar impurities makes it superior for monitoring process-related by-products and degradation products.
However, for a comprehensive characterization strategy, especially during process development or for investigational purposes, a multi-technique approach is recommended. GC-MS serves as an excellent complementary technique for identifying volatile impurities and residual solvents, while qNMR provides an orthogonal, highly accurate determination of absolute purity, which can be used to qualify primary reference standards. By integrating these methods, researchers and drug development professionals can build a complete and robust purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 1389314-98-0|Methyl 5-Bromo-3-chloro-2-thiophene carboxylate|BLD Pharm [bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Navigating the Synthesis of Complex Thiophenes: A Comparative Guide to Alternatives for Methyl 4-bromo-5-chlorothiophene-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a critical aspect of modern organic synthesis. Thiophene derivatives, in particular, are privileged structures found in a wide array of pharmaceuticals and functional materials. Methyl 4-bromo-5-chlorothiophene-2-carboxylate serves as a versatile, yet complex, building block for creating highly substituted thiophene-based molecules. Its di-halogenated nature offers the potential for sequential and site-selective functionalization through various cross-coupling reactions.
This guide provides an in-depth technical comparison of the reactivity of this compound and its viable alternatives in common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Stille, and Heck reactions. By understanding the underlying principles of reactivity and exploring alternative reagents, researchers can make more informed decisions to optimize their synthetic strategies.
The Reactivity Landscape of Dihalogenated Thiophenes
The utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond is a primary determinant of the reaction's facility, leading to a general reactivity trend of C-I > C-Br > C-Cl.
This fundamental principle dictates that the C-Br bond at the 4-position of our target molecule is significantly more reactive than the C-Cl bond at the 5-position. This inherent difference allows for selective coupling at the 4-position while leaving the 5-chloro substituent available for subsequent transformations.
Furthermore, the electronic properties of the thiophene ring itself influence the reactivity of the halogen substituents. For 2,5-dihalogenated thiophenes, the 5-position is generally more reactive in Suzuki couplings due to electronic effects. However, in the case of 4,5-dihalogenated systems, while the C-Br bond is inherently more reactive than the C-Cl bond, the precise reaction conditions, including the choice of catalyst, ligand, and base, can be tailored to enhance selectivity.
Head-to-Head Comparison: this compound and Its Alternatives
To provide a practical framework for synthetic planning, we will compare the expected performance of this compound with several logical alternatives. While direct, side-by-side experimental data for our primary molecule is not extensively available in the literature, we can extrapolate its reactivity based on well-established principles and data from closely related analogues.
The Alternatives:
-
Methyl 4,5-dibromothiophene-2-carboxylate: Offers two reactive sites with similar intrinsic reactivity, posing a challenge for selectivity.
-
Methyl 4,5-dichlorothiophene-2-carboxylate: Both chloro groups are less reactive, requiring more forcing reaction conditions.
-
Methyl 4-bromo-5-iodothiophene-2-carboxylate: The presence of a highly reactive iodo group at the 5-position would likely dominate the reactivity profile.
-
Mono-halogenated analogues (e.g., Methyl 4-bromothiophene-2-carboxylate, Methyl 5-chlorothiophene-2-carboxylate): Useful for simpler, single-step functionalizations.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The choice of halogenated thiophene will significantly impact reaction conditions and outcomes.
Comparative Data for Suzuki-Miyaura Coupling:
| Substrate | Halogen Reactivity | Expected Selectivity | Typical Conditions | Anticipated Yield |
| This compound | C4-Br >> C5-Cl | High for C4 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C | Good to Excellent |
| Methyl 4,5-dibromothiophene-2-carboxylate | C5-Br > C4-Br | Moderate for C5[1] | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °C | Good (mono-adduct) |
| Methyl 4,5-dichlorothiophene-2-carboxylate | Low | Poor | Requires specialized catalysts (e.g., with bulky phosphine ligands), higher temperatures | Lower |
| Methyl 4-bromo-5-iodothiophene-2-carboxylate | C5-I >>> C4-Br | Excellent for C5 | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | Excellent |
Expert Insights: For sequential, controlled functionalization, This compound presents a strategic advantage. The significant difference in reactivity between the bromo and chloro substituents allows for a wider operational window to achieve selective mono-arylation at the 4-position. While Methyl 4,5-dibromothiophene-2-carboxylate can also undergo selective mono-coupling, it often requires more careful control of stoichiometry and reaction time to avoid di-substitution. For applications where initial coupling at the 5-position is desired, a bromo-iodo analogue would be the superior choice.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of a Dihalothiophene
This protocol is adapted from methodologies for the selective coupling of dibromothiophenes and can be applied as a starting point for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance in Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, utilizing organostannane reagents. The underlying reactivity trends of the halogens remain the same.
Comparative Data for Stille Coupling:
| Substrate | Halogen Reactivity | Expected Selectivity | Typical Conditions | Anticipated Yield |
| This compound | C4-Br >> C5-Cl | High for C4 | Pd(PPh₃)₄, Toluene, 110 °C | Good |
| Methyl 4,5-dibromothiophene-2-carboxylate | C5-Br > C4-Br | Moderate for C5 | Pd(PPh₃)₄, Toluene, 110 °C | Good (mono-adduct) |
| Methyl 4,5-dichlorothiophene-2-carboxylate | Low | Poor | Requires additives (e.g., CuI) and/or specialized catalysts | Lower |
| Methyl 4-bromo-5-iodothiophene-2-carboxylate | C5-I >>> C4-Br | Excellent for C5 | Pd(PPh₃)₄, DMF, 80 °C | Excellent |
Expert Insights: The Stille reaction is often less sensitive to the nature of the base compared to the Suzuki coupling. However, the toxicity of organotin reagents is a significant drawback. For achieving selective mono-functionalization, This compound remains a strong candidate due to the pronounced reactivity difference between the two halogens. The use of additives like Cu(I) salts can sometimes enhance the reaction rate, particularly for less reactive chlorides.
Experimental Protocol: Stille Coupling of a Brominated Thiophene
This protocol is a general procedure that can be adapted for the selective coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., (Tributylstannyl)benzene) (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to 110 °C (for toluene) or 80-100 °C (for DMF) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with diethyl ether.
-
Wash with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Performance in Heck Reaction
The Heck reaction couples the halo-thiophene with an alkene. The reactivity principles are consistent with the other palladium-catalyzed couplings.
Comparative Data for Heck Reaction:
| Substrate | Halogen Reactivity | Expected Selectivity | Typical Conditions | Anticipated Yield |
| This compound | C4-Br >> C5-Cl | High for C4 | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 120-140 °C | Moderate to Good |
| Methyl 4,5-dibromothiophene-2-carboxylate | C5-Br > C4-Br | Moderate for C5 | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 130 °C | Moderate (mono-adduct) |
| Methyl 4,5-dichlorothiophene-2-carboxylate | Low | Poor | Requires high temperatures and specialized catalysts | Low |
| Methyl 4-bromo-5-iodothiophene-2-carboxylate | C5-I >>> C4-Br | Excellent for C5 | Pd(OAc)₂, Et₃N, DMF, 100 °C | Excellent |
Expert Insights: Heck reactions often require higher temperatures than Suzuki or Stille couplings. This can sometimes lead to reduced selectivity, as the higher energy input may begin to activate the less reactive C-Cl bond. However, for This compound , the substantial difference in bond dissociation energies should still allow for a reasonable window for selective reaction at the C-Br bond. Careful temperature control and choice of ligand are crucial for maximizing selectivity.
Experimental Protocol: Heck Reaction of a Bromothiophene
This general protocol can be used as a starting point for the Heck reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous and degassed DMF
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed DMF, followed by the alkene and Et₃N.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic extracts with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
The choice of a dihalogenated thiophene building block is a critical decision in the design of a synthetic route. This compound offers a distinct advantage for chemists seeking to perform selective, sequential cross-coupling reactions. The pronounced difference in the reactivity of the C-Br and C-Cl bonds provides a robust platform for functionalization at the 4-position, while preserving the 5-position for subsequent transformations.
Key Takeaways:
-
For Selective Mono-functionalization at C4: this compound is the reagent of choice, offering a good balance of reactivity and selectivity.
-
For Highest Reactivity: An iodo-substituted analogue, such as Methyl 4-bromo-5-iodothiophene-2-carboxylate, will provide the fastest reaction rates and mildest conditions, with selectivity overwhelmingly favoring the iodo-position.
-
For Symmetric Di-functionalization: A di-bromo or di-iodo analogue would be suitable, using an excess of the coupling partner.
-
Cost vs. Reactivity: While chloro-derivatives are often more economical, they necessitate more challenging reaction conditions and specialized catalysts, which may offset the initial cost savings, particularly on a smaller scale.
By carefully considering the target molecule and the principles outlined in this guide, researchers can strategically select the optimal halogenated thiophene precursor to streamline their synthetic efforts, improve yields, and accelerate the discovery of novel chemical entities.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 4-bromo-5-chlorothiophene-2-carboxylate in Reaction Mixtures
Introduction: The Critical Role of Quantitative Analysis in Synthesis
Methyl 4-bromo-5-chlorothiophene-2-carboxylate is a key heterocyclic building block in the synthesis of various high-value pharmaceutical and agrochemical compounds. The precise monitoring of its concentration during a chemical reaction is not merely an academic exercise; it is fundamental to process optimization, yield maximization, impurity profiling, and ensuring the safety and efficacy of the final product. An inaccurate measurement can lead to failed batches, regulatory hurdles, and significant financial loss.
This guide provides an in-depth comparison of three primary analytical techniques for the quantitative analysis of this compound in complex reaction matrices: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As your partner in the lab, this document moves beyond simple protocols to explain the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your specific research and development needs.
Pillar 1: The Foundation of Trustworthy Analysis - Method Validation
Before delving into specific techniques, we must establish the bedrock of any reliable quantitative method: validation. Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1] Without it, our data is merely a collection of numbers. According to the International Council for Harmonisation (ICH) guidelines, any quantitative method must be assessed for several key parameters to be considered trustworthy and robust.[1][2]
Key Validation Parameters:
-
Accuracy: The closeness of your measured value to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[3]
The following workflow illustrates the logical process of selecting and validating an analytical method, forming a self-validating system for generating reliable data.
Caption: Decision workflow for analytical method selection and validation.
Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Routine Analysis
Expertise & Rationale: For a non-volatile, polar organic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is typically the first choice. The compound's ester and halogen functionalities provide a strong chromophore, making UV detection highly effective. This method is renowned for its robustness, reproducibility, and wide applicability, making it ideal for a quality control (QC) environment.[4] We choose a C18 column as it provides excellent retention and separation for moderately polar compounds from a complex reaction matrix.
Experimental Protocol: RP-HPLC with UV Detection
1. Sample Preparation: Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.[4]
-
Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile. This step ensures the sample is fully dissolved and precipitates any inorganic salts.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.[5] Filtration removes particulates that could clog the column.[6]
2. Instrumentation & Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (A common wavelength for aromatic/conjugated systems; should be optimized by running a UV scan of a pure standard).
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the average peak area against the known concentration to generate a calibration curve.
Anticipated Performance Data
| Parameter | Target Specification | Expected Result |
| Linearity (r²) | > 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Meets Specification |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| LOQ | - | ~0.5 µg/mL |
| Retention Time | - | ~6.5 min |
Method 2: Gas Chromatography (GC) - The Choice for Volatility and Resolution
Expertise & Rationale: GC is a powerful alternative if the analyte is thermally stable and sufficiently volatile. This compound, being a methyl ester, meets these criteria. GC can offer superior resolution to HPLC, which is particularly advantageous for separating the target analyte from closely related structural isomers or volatile impurities that might not be well-resolved by liquid chromatography. We opt for a Flame Ionization Detector (FID) for general-purpose quantification due to its robustness and linear response to hydrocarbons. For trace-level analysis, a Sulfur Chemiluminescence Detector (SCD) would provide exceptional sensitivity and selectivity for a sulfur-containing molecule.[8]
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Vortex for 30 seconds.
-
Filter through a 0.45 µm PTFE syringe filter into a GC vial.
2. Instrumentation & Conditions:
-
GC System: GC equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1 (adjust based on concentration).
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detector Temperature: 300°C.
3. Calibration:
-
Follow the same procedure as for HPLC, using the same set of serially diluted standards in the appropriate GC solvent.
Anticipated Performance Data
| Parameter | Target Specification | Expected Result |
| Linearity (r²) | > 0.999 | 0.9992 |
| Range | 1 - 100 µg/mL | Meets Specification |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | < 2.0% | < 1.8% |
| LOQ | - | ~0.8 µg/mL |
| Retention Time | - | ~10.2 min |
Method 3: Quantitative NMR (qNMR) - The Absolute Standard
Expertise & Rationale: qNMR is an inherently quantitative primary method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for concentration determination without an analyte-specific reference standard.[9][10] This is its single greatest advantage. For complex reaction mixtures where isolating a pure standard of the analyte is difficult, or for validating the purity of the standards used for HPLC/GC, qNMR is unparalleled.[11] It provides structural confirmation and quantification in a single experiment, requiring minimal sample preparation. The key is to use a high-purity, stable internal standard with a simple spectrum that does not overlap with the analyte signals.
Experimental Protocol: ¹H-qNMR
1. Sample Preparation:
-
Accurately weigh ~20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh ~5 mg of a high-purity internal standard (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene) and add it to the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) to the tube.
-
Cap and vortex until fully dissolved.
2. Instrumentation & Key Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Key Parameters for Quantitation:
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (analyte and standard). A value of 30 seconds is a safe starting point. This is CRITICAL for accurate quantification.
- Pulse Angle: 90°
- Number of Scans: 16 or higher for good signal-to-noise.
3. Data Processing & Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique proton signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard.
-
Calculate the concentration using the following formula:
Anticipated Performance Data
| Parameter | Target Specification | Expected Result |
| Accuracy | Dependent on weighing accuracy | Typically within ± 2% |
| Precision (%RSD) | < 3.0% | < 2.5% |
| Specificity | High (based on unique signals) | Excellent, provided no signal overlap |
| Linearity | Inherently linear | N/A |
| LOQ | - | ~0.1% w/w (highly dependent on instrument and sample) |
Comparative Guide & Final Recommendations
Choosing the right method depends entirely on the analytical objective. The diagram below provides a logical path to selecting the best technique for your needs.
Caption: A guide to selecting the optimal analytical method.
Head-to-Head Comparison
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Liquid-phase separation | Gas-phase separation | Nuclear spin resonance |
| Specificity | Good (retention time) | Very Good (retention time) | Excellent (chemical shift) |
| Sensitivity | Very Good | Good | Moderate |
| Sample Prep | Moderate (Dilution, Filtration) | Moderate (Dilution, Filtration) | Minimal (Weighing, Dissolving) |
| Throughput | High | High | Low to Moderate |
| Cost / Sample | Low | Low | High |
| Need for Standard | Requires pure analyte standard | Requires pure analyte standard | Requires any internal standard |
| Best For... | Routine QC, stability studies | Volatile impurity profiling | Standard validation, complex mixtures |
Senior Scientist's Recommendation:
For the routine, high-throughput quantitative analysis of This compound in reaction mixtures, HPLC with UV detection is the recommended primary technique . It offers the best balance of speed, sensitivity, cost, and robustness for a production or process development environment.
Gas Chromatography should be employed as a complementary technique, particularly during method development, to screen for and quantify any volatile impurities that may not be detected by HPLC.
Quantitative NMR is the gold standard and should be used as an orthogonal method to independently verify results from chromatographic techniques. Its power to provide absolute quantification without an analyte-specific standard makes it indispensable for validating the purity of your primary reference standards and for troubleshooting complex reaction outcomes.
By employing these techniques strategically, you build a robust, self-validating analytical system that ensures the data you generate is not only accurate but also defensible, providing a solid foundation for your drug development program.
References
- 1. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. organomation.com [organomation.com]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficacy of Methyl 4-bromo-5-chlorothiophene-2-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the strategic selection and modification of molecular scaffolds are paramount to successful therapeutic innovation. The thiophene ring, a privileged structure in medicinal chemistry, consistently provides a robust framework for the development of potent and selective bioactive agents.[1] Among the vast array of thiophene-based building blocks, Methyl 4-bromo-5-chlorothiophene-2-carboxylate stands out as a particularly versatile starting material. Its di-halogenated nature at positions 4 and 5, coupled with the reactive methyl ester at position 2, offers a trifecta of opportunities for synthetic diversification, enabling the exploration of a wide chemical space to fine-tune pharmacological activity.
This guide provides an in-depth comparison of the potential efficacy of derivatives synthesized from this compound. Drawing upon experimental data from closely related thiophene analogues, we will explore viable synthetic pathways and compare the anticipated biological activities of the resulting derivatives, offering a predictive framework for your research endeavors.
The Strategic Advantage of Derivatization
The core structure of this compound presents three key points for chemical modification, each with strategic implications for altering the final compound's biological profile:
-
The C2-Methyl Ester: This group is readily converted into a variety of functional groups, most notably amides and hydrazides. This transformation is crucial for introducing diverse substituents that can form key interactions with biological targets.
-
The C4-Bromo and C5-Chloro Substituents: These halogen atoms are ideal handles for modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the structural diversity and potential for targeting specific protein-protein interactions or allosteric sites. The differential reactivity of the bromo and chloro groups can also be exploited for selective, stepwise modifications.
The following diagram illustrates the primary pathways for derivatization from the parent compound.
Caption: Primary derivatization pathways for this compound.
Comparative Efficacy of Potential Derivatives
While direct comparative studies on a series of derivatives from this compound are not extensively available in the public literature, we can construct a robust predictive comparison by examining experimental data from structurally analogous compounds.
Amide and Hydrazide Derivatives as Anticancer Agents
The conversion of the methyl ester to an amide or hydrazide is a common and effective strategy for generating potent anticancer agents. The hydrazide-hydrazone moiety, in particular, is a well-established pharmacophore in oncology research.[2] Studies on analogous thiophene carboxamides have demonstrated significant cytotoxic effects against various cancer cell lines.[1]
Table 1: Comparative Anticancer Activity of Analogous Thiophene Hydrazide-Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | SH-SY5Y (Neuroblastoma) | 5.7 | [2] |
| Kelly (Neuroblastoma) | 2.4 | [2] | |
| Analog 2 | SH-SY5Y (Neuroblastoma) | 2.9 | [2] |
| Kelly (Neuroblastoma) | 1.3 | [2] | |
| MCF-7 (Breast) | 14.1 | [2] | |
| MDA-MB-231 (Breast) | 18.8 | [2] |
The data in Table 1, derived from quinoline-based hydrazide-hydrazones, suggests that derivatization of the C2 position of our parent compound could yield derivatives with potent, low-micromolar activity against neuroblastoma and breast cancer cell lines.[2] The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.[2]
Bi-aryl Derivatives via Suzuki Coupling: Targeting Bacteria and Oxidative Stress
The Suzuki-Miyaura cross-coupling reaction offers a powerful tool for introducing aryl or heteroaryl substituents at the C4 and C5 positions of the thiophene ring.[3] Research on the selective arylation of 2-bromo-5-chlorothiophene, a close structural relative of our parent compound, has yielded bi-aryl thiophenes with significant antibacterial and antioxidant properties.[4]
Table 2: Comparative Antibacterial and Antioxidant Activity of Analogous Bi-aryl Thiophene Derivatives
| Compound ID | Biological Activity | Target Organism/Assay | IC50 (µg/mL) | Reference |
| Analog 3 | Antibacterial | E. coli | 51.4 | [4] |
| Analog 4 | Antibacterial | E. coli | 52.1 | [4] |
| Analog 5 | Antioxidant | Nitric Oxide Scavenging | 76.26 | [4] |
| Analog 6 | Antioxidant | Nitric Oxide Scavenging | 79.13 | [4] |
These findings indicate that Suzuki coupling at the C4-bromo position of this compound could produce derivatives with potent antibacterial activity, particularly against Gram-negative bacteria like E. coli.[4] Furthermore, these bi-aryl derivatives are also promising candidates for development as antioxidants.[4]
Thiophene Carboxamides as Kinase Inhibitors
The thiophene carboxamide scaffold is a well-established framework for the design of potent kinase inhibitors.[5][6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Thiophene-based compounds have been successfully developed as inhibitors of various kinases, including VEGFR-2, which is critical for tumor angiogenesis.[6]
Table 3: Comparative Kinase Inhibitory Activity of Analogous Thiophene Carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Analog 7 | VEGFR-2 | 191.1 | [6] |
The sub-micromolar inhibitory activity of analogous thiophene carboxamides against VEGFR-2 highlights the potential of our parent compound's derivatives as anti-angiogenic agents.[6] The mechanism of action for such inhibitors typically involves competitive binding at the ATP-binding site of the kinase, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[5][6]
Experimental Protocols
To facilitate the evaluation of your own derivatives, we provide the following standardized experimental protocols based on methodologies reported in the literature.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is adapted from standard cell viability assays used to determine the cytotoxic effects of novel compounds.
Workflow for MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-bromo-5-chlorothiophene-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and characterization of intermediates are paramount. Methyl 4-bromo-5-chlorothiophene-2-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methods to ensure its quality and consistency. This guide provides an in-depth comparison of common analytical techniques for this compound, underpinned by the principles of cross-validation to ensure data integrity across different methodologies.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. When multiple analytical methods are available for a single analyte, cross-validation becomes a critical exercise to ensure that results are reliable and interchangeable. This is particularly crucial during method transfer between laboratories or when transitioning from development to quality control environments[3][4].
This guide will explore the cross-validation of three principal analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our discussion will be grounded in the harmonized guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures[1][5][6].
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Assay
Reverse-phase HPLC with UV detection is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying organic molecules.[7] For a halogenated aromatic compound like this compound, a C18 column is an excellent starting point due to its hydrophobic stationary phase.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v). The mobile phase composition is selected to provide adequate retention and sharp peak shape for the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure consistent retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile. Calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range.
-
Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a known concentration.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra. For this compound, GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be resolved by HPLC.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A non-polar or mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a range of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Standard and Sample Preparation: Similar to HPLC, standards and samples are prepared in a volatile solvent like dichloromethane or ethyl acetate.
Quantitative NMR (qNMR): An Absolute Quantification Method
qNMR provides a primary ratio method of measurement, allowing for the direct quantification of a substance without the need for a calibration curve of the same analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: qNMR
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the analyte is soluble, such as Chloroform-d (CDCl3) or DMSO-d6.
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). A known mass of the internal standard is accurately added to a known mass of the sample.
-
Acquisition Parameters:
-
A 90° pulse should be calibrated.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard is crucial for accurate integration.
-
Sufficient signal-to-noise ratio is achieved by an appropriate number of scans.
-
-
Data Processing:
-
Manual phasing and baseline correction are performed.
-
The integrals of non-overlapping, well-resolved peaks of both the analyte and the internal standard are carefully determined.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Cross-Validation: A Comparative Analysis
The core of cross-validation is to compare the performance of these methods. According to ICH Q2(R2) guidelines, key validation parameters include specificity, linearity, range, accuracy, and precision.[8][9]
Comparative Data Summary
| Parameter | HPLC-UV | GC-MS (SIM Mode) | qNMR | Commentary |
| Specificity | High, but potential for co-eluting impurities with similar chromophores. | Very high, based on both retention time and mass fragmentation pattern. | Very high, based on unique chemical shifts of protons. | GC-MS and qNMR offer higher confidence in peak identity. |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable (direct measurement). | Both chromatographic methods show excellent linearity. |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on sample and IS concentration. | HPLC offers a wider linear range for routine assays. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | Typically assumed to be near 100% with proper technique. | All methods demonstrate high accuracy. |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% | qNMR, when performed correctly, can be the most precise method. |
| LOD (µg/mL) | 0.2 | 0.05 | Higher than chromatographic methods. | GC-MS is superior for trace-level detection. |
| LOQ (µg/mL) | 0.6 | 0.15 | Higher than chromatographic methods. | GC-MS is the most sensitive for quantification of impurities. |
Logical Framework for Method Selection
Caption: Decision tree for analytical method selection.
Discussion and Recommendations
The cross-validation of HPLC-UV, GC-MS, and qNMR for the analysis of this compound reveals the distinct advantages and limitations of each technique.
-
HPLC-UV stands out as the most practical method for routine quality control, offering a balance of speed, precision, and robustness for assay and purity determinations. Its wider linear range is advantageous for analyzing samples with varying concentrations.
-
GC-MS is the preferred method for identifying and quantifying volatile impurities. Its superior sensitivity (lower LOD/LOQ) and high specificity make it an invaluable tool for in-depth impurity profiling and for use in "limit tests" as described in regulatory guidelines.
-
qNMR serves as a powerful, non-destructive technique for absolute quantification. It is the ideal method for certifying in-house primary reference standards of this compound, which can then be used to calibrate the working standards for HPLC and GC methods. While the initial setup and expertise required are higher, its precision and accuracy are unparalleled for establishing a definitive purity value.
References
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-chlorothiophene-2-carboxylate
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship
This guide provides a detailed protocol for the safe handling and proper disposal of Methyl 4-bromo-5-chlorothiophene-2-carboxylate. As a halogenated heterocyclic compound, this chemical requires specialized procedures to mitigate risks to personnel and the environment. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring that laboratory professionals can manage this substance with confidence and integrity.
Hazard Assessment and Chemical Profile
Inferred Hazard Profile:
Based on data for compounds like 5-Chlorothiophene-2-carboxylic acid, 2-Bromo-5-chlorothiophene, and Methyl 5-bromothiophene-2-carboxylate, the following hazards should be assumed[1][2][3]:
| Hazard Classification | Category | GHS Statement | Rationale and Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning (Category 4) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust or vapors. All handling must be performed in a certified chemical fume hood[4]. |
| Skin Corrosion/Irritation | Warning (Category 2) | H315: Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid prolonged or repeated contact[5][6]. |
| Serious Eye Damage/Irritation | Warning (Category 2) | H319: Causes serious eye irritation. | ANSI-approved chemical splash goggles are mandatory. A face shield should be used when handling larger quantities[5][6]. |
| Specific Target Organ Toxicity (Single Exposure) | Warning (Category 3) | H335: May cause respiratory irritation. | Engineering controls, primarily a chemical fume hood, are essential to prevent respiratory exposure[5]. |
Causality: The toxicity profile is driven by the presence of bromine and chlorine on the thiophene ring. Halogenated organic compounds can be reactive and exhibit significant biological activity. Thiophene derivatives themselves can interfere with metabolic processes. Upon combustion, they can produce highly toxic and corrosive gases, including hydrogen chloride, hydrogen bromide, and sulfur oxides[1].
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and PPE, is non-negotiable.
-
Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction workups, must be conducted within a properly functioning and certified laboratory chemical fume hood[4].
-
Eye and Face Protection: Wear ANSI-approved chemical splash goggles. For operations with a higher risk of splashing, supplement with a face shield[4].
-
Skin Protection:
-
Gloves: Use chemical-resistant gloves. Standard nitrile gloves may offer limited protection and should be double-gloved for short-duration tasks. For extended handling, consult glove manufacturer charts and consider more robust options like Viton or thick-cut nitrile gloves. Always wash hands thoroughly after removing gloves[4].
-
Lab Coat: A fully buttoned, flame-resistant lab coat is required.
-
-
Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not necessary. In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with cartridges for organic vapors and acid gases would be required[7].
Waste Segregation and Collection Protocol: A Step-by-Step Guide
The single most critical aspect of disposing of this compound is rigorous segregation. Mixing halogenated waste with non-halogenated waste needlessly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated waste[8][9].
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight screw-top cap[4]. Metal cans are not recommended as halogenated compounds can degrade to form acids that corrode metal[4].
-
-
Label the Container (Before First Use):
-
Affix a hazardous waste tag to the container.
-
Clearly write "HALOGENATED ORGANIC WASTE" on the label.
-
List the full chemical name: "this compound". Do not use abbreviations[9].
-
If other halogenated chemicals are added to the same container, list all constituents and their approximate percentages.
-
-
Depositing Waste:
-
Solid Waste: Collect unadulterated solid this compound, or contaminated items like weigh boats and filter paper, in this container.
-
Liquid Waste: If the compound is in a solvent, ensure the solvent is also halogenated (e.g., dichloromethane, chloroform). If it is in a non-halogenated solvent (e.g., hexanes, ethyl acetate), it must still be disposed of in the halogenated waste container.
-
-
Container Management:
-
Requesting Pickup: Once the container is 90% full, or after 6 months (whichever comes first), submit a pickup request to your institution's EHS department. Do not overfill containers.
Disposal Pathway and Decision Workflow
The disposal of this compound is governed by federal and local regulations. As a halogenated organic compound, it falls under specific EPA guidelines and cannot be land-disposed without treatment[10][11]. The primary and most effective disposal method is high-temperature incineration at a licensed hazardous waste facility[10].
Workflow for Proper Disposal:
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and call emergency services.
-
Containment (Small Spills): For small spills inside a fume hood:
-
Ensure PPE is worn.
-
Absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Sweep or scoop the absorbed material into the designated halogenated waste container[7][12].
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.
-
In Case of Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[13].
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[13].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[13].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[13].
Regulatory Framework
The disposal procedures outlined are mandated by several regulatory bodies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are regulated as hazardous waste. The EPA lists specific halogenated wastes (F-listed wastes) and prohibits the land disposal of wastes containing high concentrations of halogenated organic compounds (HOCs)[14][15].
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals like this are evaluated and that information is communicated to employers and employees[1]. While not specifically listed as one of the 13 carcinogens under 1910.1003, its potential hazards warrant stringent adherence to safety protocols[16][17].
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that this compound is managed safely and responsibly from acquisition to final disposal, upholding the highest standards of scientific integrity and environmental protection.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. CAS#:7312-11-0 | Methyl 5-bromo-1-benzothiophene-2-carboxylate | Chemsrc [chemsrc.com]
- 14. wku.edu [wku.edu]
- 15. p2infohouse.org [p2infohouse.org]
- 16. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 17. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
